Product packaging for 7-Hydroxy-2,4-dimethylquinoline(Cat. No.:CAS No. 72365-58-3)

7-Hydroxy-2,4-dimethylquinoline

Cat. No.: B3056564
CAS No.: 72365-58-3
M. Wt: 173.21
InChI Key: BJMQFQNRVVIERR-UHFFFAOYSA-N
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Description

7-Hydroxy-2,4-dimethylquinoline (CAS Registry Number: 91569-72-1) is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This quinoline derivative is characterized by a hydroxy group at the 7-position and methyl groups at the 2 and 4-positions of the quinoline ring system. Quinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological properties . Research into similar hydroxy-substituted and methyl-substituted quinoline compounds has demonstrated potential biological activities, including antiviral, anti-inflammatory, and antibacterial effects . The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B3056564 7-Hydroxy-2,4-dimethylquinoline CAS No. 72365-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)12-11-6-9(13)3-4-10(7)11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMQFQNRVVIERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357422
Record name 7-hydroxy-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72365-58-3
Record name 7-hydroxy-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2,4-dimethylquinoline is a heterocyclic aromatic organic compound. As a derivative of quinoline, a bicyclic heteroaromatic, it holds potential for investigation in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, designing experimental protocols, and developing potential applications.

This technical guide provides a summary of the key physicochemical properties to be determined for this compound. Due to the absence of readily available experimental data for this specific molecule in public databases, this document focuses on providing detailed, generalized experimental protocols for the determination of these crucial parameters, based on established methods for analogous quinoline derivatives.

Core Physicochemical Properties

A comprehensive physicochemical profile is essential for the advancement of any chemical entity in a research and development pipeline. For this compound, the following properties are of primary importance.

Data Presentation

As experimental data for this compound is not currently available in public chemical databases, the following table outlines the key physicochemical parameters that require experimental determination.

Physicochemical PropertyDescriptionImportance in Drug Development
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Influences a wide range of properties including solubility and permeability.
Melting Point (°C) The temperature at which a solid becomes a liquid.Indicator of purity and influences formulation and storage conditions.
Boiling Point (°C) The temperature at which a liquid turns into a gas.Relevant for purification by distillation and understanding volatility.
pKa The negative logarithm of the acid dissociation constant.Governs the ionization state at different pH values, affecting solubility, permeability, and receptor binding.
logP (Octanol/Water) The logarithm of the partition coefficient between octanol and water.A key measure of lipophilicity, which influences membrane permeability and absorption.
Aqueous Solubility The maximum concentration of the compound that can dissolve in water.Crucial for bioavailability and formulation of parenteral and oral dosage forms.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of quinoline derivatives, which are applicable to this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is the melting point of the compound. A narrow melting range (typically less than 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to maintain a uniform temperature in the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH.

Methodology: UV-Vis Spectrophotometric Titration

  • Principle: This method is suitable for compounds containing a chromophore close to the ionization center, where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.

  • Sample Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of buffers with a range of known pH values.

  • Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at different pH values.

Experimental Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) dilute Dilute Stock in Buffers prep_stock->dilute prep_buffers Prepare Buffer Solutions (Range of pH values) prep_buffers->dilute measure_uv Record UV-Vis Spectra for each pH dilute->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data calc_pka Determine pKa (Inflection Point or Henderson-Hasselbalch) plot_data->calc_pka

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Determination of logP (Lipophilicity)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

  • System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are measured. The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the void time. A calibration curve is generated by plotting the known logP values against the calculated log k' values.

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Calculation: The log k' for this compound is calculated, and its logP value is determined from the calibration curve.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability of a compound.

Methodology: Shake-Flask Method

  • Principle: This equilibrium-based method involves determining the concentration of a saturated solution of the compound.

  • Procedure: An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a calibration curve. The measured concentration represents the aqueous solubility of the compound.

Conclusion

An In-depth Technical Guide to 7-Hydroxy-2,4-dimethylquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-hydroxy-2,4-dimethylquinoline derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This class of compounds holds significant promise in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A prevalent and efficient method is the Combes synthesis, which involves the acid-catalyzed condensation of a 3-aminophenol with a β-diketone. For the synthesis of this compound, 3-aminophenol is reacted with acetylacetone.

A closely related and versatile approach is a one-pot, three-component reaction, which offers the advantages of simplicity and atom economy. This method typically involves the reaction of a substituted aniline (such as 3-aminophenol), an aldehyde, and a compound with an active methylene group (like malononitrile) in the presence of a catalyst.[1] While this has been explicitly demonstrated for 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, the principles can be adapted for the synthesis of 2,4-dimethyl analogs.

A general workflow for the synthesis of 7-hydroxyquinoline derivatives is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Aminophenol 3-Aminophenol Condensation Condensation 3-Aminophenol->Condensation β-Diketone β-Diketone (e.g., Acetylacetone) β-Diketone->Condensation This compound This compound Condensation->this compound SAR_Diagram cluster_core This compound Core Core SAR_Points C7_OH C7_OH SAR_Points->C7_OH  C7-OH: Crucial for activity (H-bonding, chelation) C2_Me C2_Me SAR_Points->C2_Me  C2-Me: Influences lipophilicity C4_Me C4_Me SAR_Points->C4_Me  C4-Me: Modulates potency Aromatic_Ring Aromatic_Ring SAR_Points->Aromatic_Ring  Ring Substitution (e.g., halogens) can enhance activity Apoptosis_Pathway 7_Hydroxyquinoline 7-Hydroxyquinoline Derivative ROS_Production Increased ROS Production 7_Hydroxyquinoline->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

The Elusive Mechanism of 7-Hydroxy-2,4-dimethylquinoline: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 7-Hydroxy-2,4-dimethylquinoline. It is important to note that as of late 2025, direct experimental studies detailing the specific biological activities and molecular targets of this compound are not available in the public domain. The information presented herein is therefore an informed synthesis based on the known mechanisms of structurally similar quinoline derivatives. All data and proposed pathways should be interpreted as predictive and require experimental validation.

Introduction

Quinoline derivatives form a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The subject of this guide, this compound, is a member of this family. While direct research on this specific molecule is lacking, its structural features—a quinoline core with hydroxyl and methyl substitutions—suggest potential mechanisms of action that parallel those of its more extensively studied analogs. This guide will explore these potential mechanisms, drawing on data from related compounds to provide a foundational understanding for researchers and drug development professionals.

Predicted Core Mechanisms of Action

Based on the activities of related hydroxylated and methylated quinolines, the primary mechanisms of action for this compound are predicted to be centered around antioxidant and anti-inflammatory effects.

Antioxidant Activity

The phenolic hydroxyl group at the 7-position is a key structural feature that likely endows this compound with antioxidant properties. This is a common characteristic among hydroxylated quinolines, which can act as free radical scavengers.

Proposed Mechanism:

  • Direct Radical Scavenging: The hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

  • Metal Ion Chelation: Some quinoline derivatives are known to chelate metal ions like Fe(II) and Fe(III), which can catalyze the formation of free radicals through the Fenton reaction.

Anti-inflammatory Activity

Chronic inflammation is often linked to oxidative stress and the activation of pro-inflammatory signaling pathways. By reducing oxidative stress, this compound may indirectly exert anti-inflammatory effects. Furthermore, related quinoline compounds have been shown to directly modulate key inflammatory pathways.

Proposed Signaling Pathway Involvement: A primary target for the anti-inflammatory action of quinoline derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by this compound (Predicted) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS IKK IKK Complex ROS->IKK Activates TNFa TNFa TNFa->IKK Activates 7_HDQ This compound 7_HDQ->ROS Scavenges 7_HDQ->IKK Inhibits (Predicted) IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 Inhibits NFkB_p50 p50 IkB->NFkB_p50 Inhibits IkB_P P-IκBα IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_active Active NF-κB (p65/p50) Proteasome->NFkB_active Releases DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Figure 1: Predicted Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the potential mechanism by which this compound may inhibit the NF-κB pathway, either by scavenging reactive oxygen species (ROS) or by directly inhibiting the IKK complex, leading to a reduction in the transcription of pro-inflammatory genes.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the activity of related quinoline derivatives to provide a reference for potential potency.

Compound/Derivative ClassAssayTarget/ActivityIC50 / EC50Reference
Substituted QuinolinesProteasome Inhibition AssayChymotrypsin-like activity of the 20S proteasome5.4 µM - 14.4 µM[1]
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineIn vivo (acetaminophen-induced liver injury in rats)Reduction of liver necrosisDose-dependent[2]
8-hydroxyquinoline derivativesAntiviral AssayDengue virus serotype 2 (DENV2)IC50: 3.03 µMN/A

Experimental Protocols for Mechanistic Studies

To validate the predicted mechanisms of action for this compound, the following experimental protocols, adapted from studies on related compounds, are proposed.

In Vitro Antioxidant Activity Assays

Objective: To determine the direct radical scavenging and antioxidant capacity of this compound.

Workflow:

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (in DMSO) Reaction Incubate Compound with Radical Solution Compound->Reaction DPPH DPPH Radical Solution (in Methanol) DPPH->Reaction ABTS ABTS Radical Cation Solution ABTS->Reaction Measurement Measure Absorbance Change (Spectrophotometer) Reaction->Measurement Calculation Calculate Percentage Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Workflow for In Vitro Antioxidant Assays. This flowchart outlines the key steps for determining the antioxidant capacity of the target compound using DPPH and ABTS radical scavenging assays.

Methodology:

  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add serial dilutions of the compound to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to a specific absorbance.

    • Add serial dilutions of the compound to the ABTS•+ solution.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Anti-inflammatory Activity Assay

Objective: To investigate the effect of this compound on the NF-κB signaling pathway in a cellular model.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specified time.

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Lyse the cells and collect protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation and degradation.

  • Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression:

    • Isolate total RNA from the treated and untreated cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers for target pro-inflammatory genes (e.g., COX-2, iNOS, IL-6).

    • Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).

    • Analyze the relative changes in gene expression to determine the inhibitory effect of the compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, the available evidence from structurally related compounds provides a strong foundation for predicting its biological activities. The proposed antioxidant and anti-inflammatory properties, potentially mediated through radical scavenging and inhibition of the NF-κB pathway, represent promising avenues for future research.

The experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of this compound. Such studies are essential to confirm these predicted mechanisms and to uncover the full therapeutic potential of this compound. For drug development professionals, this molecule and its derivatives may represent a novel starting point for the design of new therapeutic agents targeting diseases with an underlying inflammatory and oxidative stress component.

References

An In-depth Technical Guide to 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7-Hydroxy-2,4-dimethylquinoline is a sparsely studied compound. The following information is a comprehensive review based on established synthetic methodologies for analogous structures and the documented biological activities of related hydroxyquinoline derivatives. All proposed protocols and potential activities are inferred and should be validated experimentally.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Their diverse biological activities span from antimalarial and anticancer to antimicrobial and neuroprotective effects. The introduction of hydroxyl and methyl substituents onto the quinoline scaffold can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide focuses on this compound, a derivative with potential for further investigation in drug discovery and development. Due to the limited direct literature on this specific compound, this document provides a projected synthesis, and an overview of its likely chemical and biological properties based on structurally related compounds.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
pKa The hydroxyl group is expected to be weakly acidic.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach begins with the synthesis of 7-amino-2,4-dimethylquinoline, which can then be converted to the target compound via a Sandmeyer-type reaction.

Synthetic Pathway for this compound cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer-type Reaction m-Phenylenediamine m-Phenylenediamine 7-Amino-2,4-dimethylquinoline 7-Amino-2,4-dimethylquinoline m-Phenylenediamine->7-Amino-2,4-dimethylquinoline  H₂SO₄, heat Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->7-Amino-2,4-dimethylquinoline Diazonium_Salt 7-Diazo-2,4-dimethylquinolinium salt 7-Amino-2,4-dimethylquinoline->Diazonium_Salt  NaNO₂, aq. H₂SO₄, 0-5 °C This compound This compound Diazonium_Salt->this compound  H₂O, heat

Figure 1: Proposed synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 7-Amino-2,4-dimethylquinoline (via Doebner-von Miller Reaction)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-phenylenediamine (1 equivalent).

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid.

  • Reagent Addition: To the stirred mixture, add pentane-2,4-dione (2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 130-140 °C for 4-6 hours.

  • Work-up: Cool the mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Diazotization of 7-Amino-2,4-dimethylquinoline

  • Dissolution: Dissolve 7-amino-2,4-dimethylquinoline (1 equivalent) in a dilute aqueous solution of sulfuric acid at 0-5 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

Step 3: Synthesis of this compound (Sandmeyer-type Reaction)

  • Hydrolysis: Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • Reaction: Maintain the mixture at boiling for 30 minutes to ensure complete hydrolysis of the diazonium salt.

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Potential Biological Activities

Based on the known biological activities of structurally similar hydroxyquinoline derivatives, this compound is predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Hydroxyquinoline derivatives, particularly 8-hydroxyquinolines, are well-documented for their anticancer properties.[1][2] These compounds can chelate intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. The substitution pattern on the quinoline ring can influence the cytotoxic potency.

Table 1: Inferred Anticancer Activity of this compound based on Related Compounds

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-23112.5 - 25
8-Hydroxy-2-quinolinecarbaldehydeT-47D12.5 - 25
Dihydroquinoline derivativeMCF-7Potent[3]
Dihydroquinoline derivativeT47D, MDA-MB-2312.20 - 11.90[3]
7-hydroxy-3,4-dihydrocadaleneMCF755.24[4]
Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Hydroxyquinolines can act as free radical scavengers by donating a hydrogen atom from the hydroxyl group.[5][6][7]

Table 2: Inferred Antioxidant Activity of this compound

AssayPredicted Outcome
DPPH Radical ScavengingExpected to show concentration-dependent radical scavenging activity.
Ferric Reducing Antioxidant Power (FRAP)Predicted to exhibit reducing power.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism often involves the chelation of essential metal ions required for microbial growth and enzyme function.[8][9]

Table 3: Inferred Antimicrobial Activity of this compound based on Related Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybridS. aureus2[8]
Quinoline-based hydroxyimidazolium hybridM. tuberculosis H37Rv10[8]
Quinolinequinone derivativeS. aureus1.22[10]
7-Methoxyquinoline derivativeE. coli7.81[11]
Neuroprotective Activity

Some quinoline derivatives have shown promise as neuroprotective agents, potentially through their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[12][13]

Signaling Pathways

Given the potential anticancer activity of hydroxyquinolines, a plausible mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Apoptosis Induction Pathway This compound This compound Metal_Chelation Intracellular Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) This compound->Metal_Chelation ROS Increased Reactive Oxygen Species (ROS) Metal_Chelation->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Spectroscopic Profile of 7-Hydroxy-2,4-dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Hydroxy-2,4-dimethylquinoline. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar analogs to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for obtaining such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2,4-dimethylquinoline and various hydroxyquinolines. The influence of the hydroxyl group at the 7-position and the methyl groups at the 2- and 4-positions are considered in these estimations.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.5s-C4-CH₃
~2.6s-C2-CH₃
~6.9s-H3
~7.0dd~8.5, 2.5H6
~7.2d~2.5H8
~7.8d~8.5H5
~9.5br s-7-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~18.5C4-CH₃
~24.0C2-CH₃
~105C8
~115C6
~120C4a
~122C3
~125C5
~145C8a
~148C4
~158C2
~160C7

Solvent: DMSO-d₆

Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1620-1600StrongC=N stretch (quinoline ring)
1580-1450StrongAromatic C=C stretch
1250-1200StrongC-O stretch (phenol)

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
173100[M]⁺
15840[M-CH₃]⁺
14560[M-CO]⁺
13030[M-CO-CH₃]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route to this compound is the Combes quinoline synthesis.

Materials:

  • 3-Aminophenol

  • Pentane-2,4-dione (acetylacetone)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenol in a minimal amount of ethanol.

  • Add an equimolar amount of pentane-2,4-dione to the solution.

  • Slowly add concentrated sulfuric acid dropwise to the mixture while cooling in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, to avoid proton signals from the solvent. Tetramethylsilane (TMS) would be used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments would be recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

discovery and history of 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities and diverse applications in medicinal chemistry and materials science. Among these, hydroxylated and methylated quinolines are of particular interest. This technical guide focuses on 7-Hydroxy-2,4-dimethylquinoline, a specific substituted quinoline. Due to the limited direct historical and experimental data available for this precise molecule in publicly accessible literature, this document provides a comprehensive overview based on established principles of quinoline chemistry, including a proposed synthesis, and contextualizes its potential properties and activities based on closely related compounds.

Historical Context and Discovery

The specific discovery and detailed historical account of this compound are not well-documented in the available scientific literature. The broader quinoline ring system was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. The fundamental synthesis of the quinoline core, the Skraup synthesis, was developed in 1880. Since then, numerous variations and novel synthetic routes have been established to access a vast array of substituted quinoline derivatives. Research has often focused on quinolines with different substitution patterns, and while data exists for 7-hydroxyquinoline and 2,4-dimethylquinoline individually, their combined derivative has received less specific attention in foundational chemical literature.

Physicochemical and Spectroscopic Data

Property2,4-Dimethylquinoline7-Hydroxyquinoline
Molecular Formula C₁₁H₁₁N[1]C₉H₇NO[2]
Molecular Weight 157.21 g/mol [1]145.16 g/mol [2]
CAS Number 1198-37-4[1]580-20-1[2]
Physical Description -Light beige powder[2]
Vapor Pressure -0.00033 mmHg[2]

Note: This table presents data for related compounds and not for this compound itself.

Proposed Synthetic Protocol

While a specific, optimized synthesis for this compound is not detailed in the searched literature, a plausible and efficient route can be designed based on the well-established Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone.

Proposed Combes Synthesis of this compound

Principle: The synthesis would proceed via the reaction of 3-aminophenol with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst, typically sulfuric acid or polyphosphoric acid. The reaction involves the formation of a β-aminoenone intermediate, followed by acid-catalyzed cyclization and dehydration to yield the quinoline ring.

Reactants:

  • 3-Aminophenol

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of 3-aminophenol with a slight excess (1.1 to 1.2 molar equivalents) of acetylacetone.

  • Acid Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heating: Heat the mixture to a temperature of 100-120°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminophenol 3-Aminophenol Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) 3-Aminophenol->Acid Catalyst (H2SO4) Acetylacetone Acetylacetone Acetylacetone->Acid Catalyst (H2SO4) Heating (100-120°C) Heating (100-120°C) Acid Catalyst (H2SO4)->Heating (100-120°C) Neutralization Neutralization Heating (100-120°C)->Neutralization Purification Purification Neutralization->Purification This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not available in the reviewed literature. However, the activities of related quinoline derivatives can suggest potential areas of interest for future research.

Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including:

  • Antimicrobial and Antifungal Activity: Many quinoline compounds show activity against various bacterial and fungal strains.

  • Anti-inflammatory Effects: Some hydroxyquinolines have demonstrated anti-inflammatory properties.[3]

  • Anticancer Activity: Substituted quinolines have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antioxidant Properties: The presence of a hydroxyl group on the quinoline ring can confer antioxidant activity, allowing the molecule to scavenge free radicals.[3]

Given the presence of both a hydroxyl group and methyl groups, this compound could potentially exhibit a combination of these activities. The specific biological effects and their underlying mechanisms, including any interactions with cellular signaling pathways, would need to be determined through dedicated in vitro and in vivo studies.

G cluster_effects Potential Cellular Effects cluster_applications Potential Therapeutic Applications This compound This compound Biological Systems Biological Systems This compound->Biological Systems Interaction Potential Cellular Effects Potential Cellular Effects Biological Systems->Potential Cellular Effects Leads to Potential Therapeutic Applications Potential Therapeutic Applications Potential Cellular Effects->Potential Therapeutic Applications Suggests Antioxidant Activity Antioxidant Activity Enzyme Inhibition Enzyme Inhibition Receptor Binding Receptor Binding Anti-inflammatory Anti-inflammatory Antimicrobial Antimicrobial Anticancer Anticancer

Caption: Logical relationship of potential biological investigation for this compound.

Conclusion

This compound represents an understudied member of the vast quinoline family. While direct experimental data on its synthesis, properties, and biological activity is scarce, established chemical principles allow for the rational design of a synthetic route and suggest potential avenues for pharmacological investigation. The information presented in this guide, drawn from the broader knowledge of quinoline chemistry, is intended to serve as a foundational resource for researchers interested in exploring the unique characteristics and potential applications of this specific molecule. Further empirical research is necessary to fully elucidate its chemical and biological profile.

References

Methodological & Application

Synthesis of 7-Hydroxy-2,4-dimethylquinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 7-Hydroxy-2,4-dimethylquinoline, a valuable quinoline derivative for researchers in drug development and medicinal chemistry. The synthesis is achieved through the acid-catalyzed Combes reaction, a reliable method for the preparation of substituted quinolines.

Summary of Synthesis

The synthesis of this compound is accomplished by the condensation of m-aminophenol with acetylacetone in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the final quinoline product. While specific quantitative data for this exact synthesis is not widely published in comparative studies, the Combes reaction is a well-established method for this class of compounds.

ParameterDescription
Reaction Type Combes Quinoline Synthesis
Reactants m-Aminophenol, Acetylacetone
Catalyst Concentrated Sulfuric Acid
Product This compound

Experimental Protocol

This protocol outlines the necessary steps for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • m-Aminophenol

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine m-aminophenol and a slight excess of acetylacetone.

  • Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with continuous stirring. The addition is exothermic and should be performed in an ice bath to control the temperature.

  • Reaction: Heat the mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent such as ethanol.

Reaction Workflow

SynthesisWorkflow Synthesis Workflow for this compound Reactants m-Aminophenol + Acetylacetone Acid Add H₂SO₄ (conc.) (Ice Bath) Reactants->Acid Reflux Heat to Reflux (2-4 hours) Acid->Reflux Quench Quench in Ice Water Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography or Recrystallization Dry_Concentrate->Purify Product 7-Hydroxy-2,4- dimethylquinoline Purify->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Combes Synthesis

The Combes synthesis follows a well-defined reaction pathway.[1][2]

CombesPathway Reaction Pathway of the Combes Synthesis Reactants m-Aminophenol + Acetylacetone Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Amine Protonation->Nucleophilic_Attack Dehydration1 Dehydration to form Schiff Base Nucleophilic_Attack->Dehydration1 Enamine_Tautomerization Tautomerization to Enamine Dehydration1->Enamine_Tautomerization Cyclization Intramolecular Electrophilic Cyclization (Rate-determining) Enamine_Tautomerization->Cyclization H⁺ Dehydration2 Dehydration and Aromatization Cyclization->Dehydration2 -H₂O Product 7-Hydroxy-2,4- dimethylquinoline Dehydration2->Product

References

Application Notes and Protocols for the Experimental Use of 7-Hydroxy-2,4-dimethylquinoline in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the corrosion inhibition properties of 7-Hydroxy-2,4-dimethylquinoline. The following application notes and protocols are therefore based on established methodologies and data from studies on structurally similar quinoline derivatives, such as various 8-hydroxyquinoline and other substituted quinoline compounds.[1][2][3][4] These protocols and expected results should serve as a comprehensive guide for researchers initiating studies on this compound and should be adapted and validated accordingly.

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds known for their effective corrosion inhibition properties for various metals and alloys in acidic media.[1][2][4] Their efficacy is largely attributed to the presence of nitrogen and, in many cases, oxygen atoms, which act as adsorption centers, and the planar nature of the quinoline ring. These features facilitate the formation of a protective film on the metal surface, thereby mitigating corrosion.

This document outlines the experimental procedures for evaluating the potential of this compound as a corrosion inhibitor. The protocols provided are based on standard techniques in the field, including electrochemical methods and surface analysis.

Proposed Corrosion Inhibition Mechanism

The corrosion inhibition by this compound is expected to occur via adsorption of the molecule onto the metal surface. This process can be visualized as a multi-step mechanism involving both physisorption and chemisorption. The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the quinoline ring, are anticipated to play a crucial role in the interaction with the vacant d-orbitals of the metal.

G cluster_solution Corrosive Medium (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_process Corrosion and Inhibition Process H_plus H+ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Cl_minus Cl- H2O H₂O Inhibitor This compound Adsorption Inhibitor Adsorption Inhibitor->Adsorption Metal Fe Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Metal->Anodic Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

Synthesis of this compound

While a specific synthesis protocol for corrosion inhibition studies was not found, a general synthetic route can be adapted from known quinoline synthesis methods, such as the Doebner-von Miller reaction.

Materials:

  • m-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Dissolve m-aminophenol in the chosen solvent.

  • Slowly add concentrated hydrochloric acid to the solution under constant stirring in an ice bath.

  • Add crotonaldehyde dropwise to the reaction mixture.

  • Reflux the mixture for a specified duration (typically several hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the crude product, wash it with distilled water, and dry it.

  • Purify the product by recrystallization from an appropriate solvent.

  • Characterize the synthesized compound using techniques like FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.

Material and Solution Preparation
  • Working Electrode: Prepare metal coupons (e.g., mild steel) of suitable dimensions. Sequentially polish the surface with different grades of emery paper, followed by degreasing with acetone, rinsing with distilled water, and drying.

  • Corrosive Medium: Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Prepare different concentrations of the inhibitor by serial dilution.

Weight Loss Measurements

Objective: To determine the corrosion rate and inhibition efficiency at different inhibitor concentrations and temperatures.

Procedure:

  • Weigh the polished and dried metal coupons accurately.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor.

  • Maintain the solutions at a constant temperature for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    CR (g m⁻² h⁻¹) = ΔW / (A * t) IE% = [(CR₀ - CRᵢ) / CR₀] * 100

    Where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate without inhibitor, and CRᵢ is the corrosion rate with inhibitor.

Electrochemical Measurements

Apparatus: A standard three-electrode cell setup with the metal coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. A potentiostat/galvanostat is used for the measurements.

3.4.1. Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic reactions and to determine electrochemical parameters.

Procedure:

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100

    Where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

3.4.2. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the charge transfer resistance and the properties of the inhibitor film.

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

    Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Synth Synthesis of Inhibitor Material Material & Solution Prep. Synth->Material WL Weight Loss Material->WL PDP Potentiodynamic Polarization Material->PDP EIS Electrochemical Impedance Material->EIS IE Inhibition Efficiency WL->IE PDP->IE EIS->IE Mechanism Mechanism IE->Mechanism

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Surface Analysis

Objective: To visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.

Techniques:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the metal coupons before and after immersion in the corrosive medium with and without the inhibitor.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the surface and confirm the presence of elements from the inhibitor molecule.

  • Atomic Force Microscopy (AFM): To characterize the surface topography and roughness at a high resolution.

Expected Quantitative Data

The following tables summarize the expected data from the experimental evaluation of this compound as a corrosion inhibitor, based on trends observed for similar compounds.

Table 1: Expected Weight Loss Data

Inhibitor Conc. (M)Weight Loss (g)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
BlankExpected high valueExpected high value-
1 x 10⁻⁵Expected lower valueExpected lower valueExpected moderate value
5 x 10⁻⁵Expected lower valueExpected lower valueExpected higher value
1 x 10⁻⁴Expected lowest valueExpected lowest valueExpected highest value

Table 2: Expected Potentiodynamic Polarization Data

Inhibitor Conc. (M)Ecorr (mV vs SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)IE (%)
BlankBaseline valueHigh valueBaseline valueBaseline value-
1 x 10⁻⁵Slight shiftLower valueSlight changeSlight changeModerate value
5 x 10⁻⁵Slight shiftLower valueSlight changeSlight changeHigher value
1 x 10⁻⁴Slight shiftLowest valueSlight changeSlight changeHighest value

Table 3: Expected Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (M)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)
BlankLow valueHigh value-
1 x 10⁻⁵Higher valueLower valueModerate value
5 x 10⁻⁵Higher valueLower valueHigher value
1 x 10⁻⁴Highest valueLowest valueHighest value

Adsorption Isotherm and Thermodynamic Considerations

To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good starting point for quinoline derivatives.[5][6]

The degree of surface coverage (θ) can be calculated from the inhibition efficiency (θ = IE% / 100). The Langmuir isotherm is given by:

C / θ = 1 / Kads + C

Where C is the inhibitor concentration and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C would indicate that the adsorption follows the Langmuir isotherm. The standard free energy of adsorption (ΔG°ads) can then be calculated using:

ΔG°ads = -RT ln(55.5 Kads)

Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. A negative value of ΔG°ads indicates spontaneous adsorption.

Conclusion

While direct experimental evidence for the corrosion inhibition properties of this compound is not currently available in the public domain, the protocols and expected data presented in these application notes provide a robust framework for its investigation. Based on the behavior of analogous quinoline compounds, it is hypothesized that this compound will exhibit significant corrosion inhibition efficiency for metals in acidic environments. The provided methodologies will enable researchers to systematically evaluate its performance and elucidate its mechanism of action.

References

Analytical Techniques for the Characterization of 7-Hydroxy-2,4-dimethylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical techniques and protocols for the comprehensive characterization of 7-Hydroxy-2,4-dimethylquinoline. Due to the limited availability of specific analytical data for this exact compound in the public domain, the following protocols and data are based on established methods for structurally similar compounds, including hydroxylated quinolines and coumarins. These notes serve as a foundational guide for developing and validating methods for the analysis of this compound.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and quantity. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification.

  • Mass Spectrometry (MS): For determination of molecular weight and structural elucidation of fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For preliminary identification and quantification based on its chromophore.

Quantitative Data Summary

The following tables summarize expected quantitative data for this compound based on the analysis of related compounds. These values should be considered as starting points for method development.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterExemplary Value
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (gradient or isocratic, e.g., 80:20 v/v)
Flow Rate 0.9 - 1.0 mL/min
Detection Wavelength ~254 nm and ~321 nm
Retention Time Dependent on exact conditions, expected in the range of 3-5 minutes

Table 2: Mass Spectrometry (MS) Data

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Molecular Ion [M+H]⁺ m/z 174.09
Key Fragments Fragmentation pattern will be specific to the compound structure.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)
-CH₃ (at C2) ~2.4
-CH₃ (at C4) ~2.5
Aromatic Protons 6.7 - 7.8
-OH ~10.5

Table 4: UV-Vis Spectroscopy Data

SolventExpected λmax (nm)
Methanol/Water ~321

Experimental Protocols

The following are detailed protocols for the key analytical techniques. These are generalized methods and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Materials:

  • HPLC grade methanol and water

  • This compound standard

  • Sample for analysis

  • C18 HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade methanol and water in an 80:20 volume/volume ratio. Degas the mobile phase using a sonicator or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Install a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Set the column oven temperature to ambient or a controlled temperature (e.g., 25 °C).

    • Set the mobile phase flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at approximately 254 nm and 321 nm.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

  • Data Processing: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Mass Spectrometry (MS) Protocol

This protocol describes the analysis of this compound using a mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Materials:

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • This compound sample

Procedure:

  • Sample Infusion/Injection: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system as described in the HPLC protocol. For direct infusion, prepare a dilute solution of the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup (ESI-MS):

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) to maximize the signal of the molecular ion.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

  • Data Acquisition: Acquire the mass spectrum. The protonated molecule [M+H]⁺ is expected at m/z 174.09.

  • Tandem MS (MS/MS) for Fragmentation: To obtain structural information, perform a product ion scan on the precursor ion (m/z 174.09). This will provide a fragmentation pattern that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for obtaining a ¹H NMR spectrum of this compound.

Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol describes how to obtain a UV-Vis absorption spectrum for this compound.

Materials:

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • This compound sample

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan (e.g., 200-600 nm).

  • Analysis:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Processing: Determine the wavelength of maximum absorbance (λmax). Based on related compounds, a λmax around 321 nm is expected.[1]

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Prepare Mobile Phase, Standards, and Sample Pump Pump Prep->Pump Injector Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Identify & Quantify Peak Chromatogram->Analysis

Caption: General workflow for HPLC analysis.

LCMS_Workflow cluster_lc LC System cluster_ms Mass Spectrometer cluster_data Data Analysis LC Liquid Chromatography (Separation) IonSource Ion Source (ESI) LC->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum Analysis Determine m/z & Fragmentation MassSpectrum->Analysis

Caption: General workflow for LC-MS analysis.

NMR_Workflow Prep Dissolve Sample in Deuterated Solvent NMR Place in NMR Spectrometer Prep->NMR Acquire Acquire FID Data NMR->Acquire Process Process Data (FT, Phasing) Acquire->Process Spectrum Generate NMR Spectrum Process->Spectrum Analyze Analyze Chemical Shifts & Coupling Spectrum->Analyze

Caption: General workflow for NMR analysis.

UVVis_Workflow Prep Prepare Dilute Sample Solution Blank Run Solvent Blank Prep->Blank Sample Run Sample Blank->Sample Spectrum Generate Absorption Spectrum Sample->Spectrum Analyze Determine λmax Spectrum->Analyze

Caption: General workflow for UV-Vis analysis.

References

Application Notes and Protocols for 7-Hydroxy-2,4-dimethylquinoline Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development.[1] Among these, 7-Hydroxy-2,4-dimethylquinoline is a promising candidate for investigation due to the known pharmacological properties of the quinoline nucleus, including anticancer, anti-inflammatory, and antimicrobial activities. These application notes provide a comprehensive guide for the development of in vitro assays to characterize the biological effects of this compound, focusing on its potential as an anticancer agent. The protocols detailed below cover key assays for assessing cytotoxicity, impact on cell cycle progression, induction of apoptosis, and modulation of inflammatory signaling pathways.

Data Presentation

Note: Extensive literature searches did not yield specific quantitative data for this compound. The following tables present example data from studies on other quinoline derivatives to illustrate the expected format for data presentation. Researchers should generate their own data for this compound using the protocols provided.

Table 1: Illustrative Cytotoxicity of a Quinoline Derivative (Compound X) against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 1.2
HeLaCervical Cancer12.5 ± 0.9
A549Lung Carcinoma25.3 ± 2.1
HepG2Hepatocellular Carcinoma18.9 ± 1.5

Data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Kinase Inhibitory Activity of a Quinoline Derivative (Compound Y)

Kinase TargetIC50 (nM)
EGFR50 ± 5
VEGFR-275 ± 8
PDGFRβ120 ± 15

Data is hypothetical and based on activities of known quinoline-based kinase inhibitors.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Human cancer cell lines

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

Objective: To investigate if this compound inhibits the NF-κB signaling pathway.

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well white plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) and calculate the percentage of inhibition of NF-κB activity.

Visualizations

Experimental_Workflow cluster_assays In Vitro Assays A Cell Viability (MTT) B Apoptosis (Annexin V/PI) A->B Treat at IC50 C Cell Cycle (PI Staining) A->C Treat at IC50 D NF-κB Inhibition Start This compound Start->A Determine IC50 Start->D Test for pathway modulation

Caption: Workflow for the in vitro evaluation of this compound.

NFkB_Signaling_Pathway cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB p50/p65 (NF-κB) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Inhibitor This compound Inhibitor->NFkB Prevents Nuclear Translocation

Caption: Proposed inhibition of the canonical NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Testing the Biological Activity of 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the biological activities of 7-Hydroxy-2,4-dimethylquinoline. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document outlines standardized methodologies to assess the cytotoxic, anti-inflammatory, and antioxidant potential of this compound, enabling researchers to elucidate its mechanism of action and therapeutic promise.

Assessment of Anticancer Activity

The evaluation of anticancer properties is a primary focus for novel quinoline derivatives.[1][4] The following protocols are designed to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits 50% of cell viability (IC50).

Experimental Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Experimental Value
This compoundA54948Experimental Value
This compoundHCT11648Experimental Value
Doxorubicin (Positive Control)MCF-748Reference Value
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation:

TreatmentConcentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control-ValueValueValueValue
This compoundIC50ValueValueValueValue
This compound2x IC50ValueValueValueValue

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549) B Cell Seeding in Plates A->B C Treatment with This compound B->C D Incubation (24-72h) C->D E MTT Assay D->E G Annexin V-FITC/PI Staining D->G F IC50 Determination E->F H Flow Cytometry G->H I Quantification of Apoptotic Cells H->I

Caption: Workflow for assessing the anticancer activity of this compound.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and its modulation is a key therapeutic strategy.[6] Quinoline derivatives have shown promise as anti-inflammatory agents.[3]

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in DMEM with 10% FBS.

  • Cell Seeding: Seed cells into 24-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in treated cells to those in LPS-stimulated cells without treatment.

Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-Baseline ValueBaseline Value
LPS (1 µg/mL)-Stimulated ValueStimulated Value
LPS + this compound1ValueValue
LPS + this compound10ValueValue
LPS + this compound50ValueValue
Western Blot Analysis of NF-κB Pathway

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells as described in the ELISA protocol. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated p65 (a subunit of NF-κB) and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65.

NF-κB Signaling Pathway in Inflammation

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates IkB->NFkB Inhibits p_IkB p-IκB IkB->p_IkB p_NFkB p-NF-κB NFkB->p_NFkB p_IkB->IkB Ubiquitination & Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6) p_NFkB->Genes Translocates to Nucleus & Activates Transcription HDQ This compound HDQ->IKK Potential Inhibition

Caption: Potential inhibitory effect of this compound on the NF-κB pathway.

Antioxidant Activity Assessment

Oxidative stress is a common feature of many diseases. The antioxidant potential of a compound can be evaluated using various in vitro assays.

DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound and a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with methanol) and a positive control (e.g., Ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH Scavenging Activity
This compound10Value
This compound50Value
This compound100Value
Ascorbic Acid (Positive Control)50Reference Value

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of this compound. The data generated from these assays will be crucial in determining its potential as a therapeutic agent and will guide further preclinical development. It is recommended to perform these experiments in triplicate and to include appropriate positive and negative controls to ensure the validity of the results.

References

Dissolving 7-Hydroxy-2,4-dimethylquinoline for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of 7-Hydroxy-2,4-dimethylquinoline for various experimental applications. Due to the limited availability of specific public data on the solubility of this compound, the following protocols are based on the general properties of structurally similar quinoline derivatives and established laboratory practices for handling novel chemical entities. It is imperative that researchers validate these methods for their specific experimental setups.

Compound Information

Compound Name This compound
IUPAC Name 2,4-dimethylquinolin-7-ol
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Expected to be a solid, powder or crystalline
Storage Store in a cool, dry, and dark place. Protect from moisture.

General Solubility Profile

The solubility of this compound is predicted to be influenced by its aromatic quinoline core, the hydrophilic hydroxyl group, and the hydrophobic methyl groups. Generally, quinoline and its derivatives are slightly soluble in cold water but more readily dissolve in hot water and most organic solvents.[1][2] The presence of the hydroxyl group may increase its solubility in polar solvents and aqueous acidic or basic solutions, while the methyl groups will enhance solubility in nonpolar organic solvents.

Recommended Solvents for Stock Solutions

For biological assays, it is crucial to select a solvent that is compatible with the experimental system and has low toxicity at the final working concentration. The following table summarizes recommended solvents for preparing stock solutions of this compound.

Solvent Abbreviation Typical Stock Concentration Range Notes
Dimethyl SulfoxideDMSO10-50 mMA versatile solvent for many organic compounds. Recommended for in vitro assays. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
EthanolEtOH1-10 mMA less toxic alternative to DMSO for certain cell-based assays. May require warming to fully dissolve the compound.
MethanolMeOH1-10 mMSimilar to ethanol, useful for analytical purposes and some in vitro studies.
N,N-DimethylformamideDMF10-50 mMAnother strong organic solvent, suitable for creating high-concentration stock solutions.
Aqueous NaOH (e.g., 0.1 N)-Dependent on pKaThe phenolic hydroxyl group should allow for dissolution in aqueous base to form a sodium salt, which is likely more water-soluble.
Aqueous HCl (e.g., 0.1 N)-Dependent on pKaThe basic nitrogen in the quinoline ring can be protonated in acidic solutions, potentially increasing aqueous solubility.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for many in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 173.21 g/mol * 1000 mg/g = 1.7321 mg

  • Weigh the compound:

    • Carefully weigh out approximately 1.73 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add solvent:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particles.

    • If the compound does not readily dissolve, gentle warming in a water bath (37°C) for 5-10 minutes with intermittent vortexing may be required.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in various solvents.

G Experimental Workflow for Solubility Determination start Start: Weigh Compound add_solvent Add Solvent (e.g., 100 µL) start->add_solvent vortex Vortex (2 min) add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved not_dissolved Partially or Not Dissolved dissolved->not_dissolved No calculate_solubility Calculate Solubility (mg/mL or M) dissolved->calculate_solubility Yes add_more_solvent Add More Solvent (e.g., 100 µL increments) not_dissolved->add_more_solvent heat Gentle Warming (e.g., 37°C) not_dissolved->heat sonicate Sonication (5-10 min) not_dissolved->sonicate add_more_solvent->vortex end End: Record Data calculate_solubility->end heat->vortex sonicate->vortex G Hypothetical Signaling Pathway for a Quinoline-Based Kinase Inhibitor compound This compound receptor Receptor Tyrosine Kinase (RTK) compound->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation, Survival transcription_factor->proliferation

References

Application Notes and Protocols: 7-Hydroxy-2,4-dimethylquinoline as a High-Performance Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of 7-Hydroxy-2,4-dimethylquinoline as a robust fluorescent probe. Detailed protocols are provided for its use in the detection of metal ions, with a particular focus on aluminum (Al³⁺) and zinc (Zn²⁺), and for its application in cellular imaging.

Introduction

This compound is a heterocyclic organic compound that exhibits strong fluorescence. The introduction of methyl groups at the 2 and 4 positions of the 7-hydroxyquinoline core structure significantly enhances its photosensitivity, making it a superior fluorescent probe compared to the parent compound.[1] Its ability to form stable complexes with specific metal ions, leading to a "turn-on" or "turn-off" fluorescent response, makes it a valuable tool for a range of applications in analytical chemistry, environmental monitoring, and biological imaging.

Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach. The general procedure involves the condensation of 3-aminophenol, an appropriate benzaldehyde, and malononitrile.

Protocol: One-Pot Synthesis
  • Reaction Setup: To a solution of malononitrile (5.0 mmol) and ammonium acetate (30 mol%) in 10 ml of ethanol, add the selected benzaldehyde (5.0 mmol).

  • Stirring: Stir the mixture at room temperature for 5-10 minutes. An intermediate, benzylidenemalononitrile, will form as a solid product.

  • Dissolution: Increase the temperature of the reaction mixture to 70 °C to dissolve the intermediate.

  • Addition of 3-Aminophenol: Once a clear solution is obtained, add a solution of 3-aminophenol (5.0 mmol) in 10 mL of ethanol.

  • Reflux: Reflux the reaction mixture for 15–90 minutes.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Synthesis_Workflow reagents Malononitrile Ammonium Acetate Benzaldehyde Ethanol stirring Stir at RT (5-10 min) reagents->stirring intermediate Formation of Benzylidenemalononitrile stirring->intermediate heating Heat to 70°C intermediate->heating dissolution Clear Solution heating->dissolution aminophenol Add 3-Aminophenol in Ethanol dissolution->aminophenol reflux Reflux (15-90 min) aminophenol->reflux cooling Cool to RT reflux->cooling precipitation Product Precipitation cooling->precipitation filtration Filtration & Washing precipitation->filtration product This compound filtration->product

Workflow for the one-pot synthesis of this compound.

Photophysical Properties

The fluorescence properties of this compound are key to its function as a probe. The product of its molar extinction coefficient and fluorescence quantum yield is approximately 13-fold greater than that of the parent 7-hydroxyquinoline, indicating a significant enhancement in its brightness and sensitivity.[1]

PropertyValueReference
Excitation Wavelength (λex) ~360 nm[3]
Emission Wavelength (λem) ~450 nm[3]
Fluorescence Quantum Yield (ΦF) Significantly higher than 7-hydroxyquinoline[1]

Application as a Fluorescent Probe for Metal Ion Detection

This compound can be utilized as a selective "turn-on" or "turn-off" fluorescent probe for various metal ions. The binding of a metal ion to the quinoline moiety can either enhance or quench its fluorescence, providing a measurable signal for detection.

Signaling Pathway for Metal Ion Detection

The detection mechanism typically involves the formation of a complex between the this compound probe and the target metal ion. This complexation event alters the electronic properties of the fluorophore, leading to a change in its fluorescence output. For "turn-on" sensors, the free probe may have a low quantum yield due to processes like photoinduced electron transfer (PET). Upon binding to the metal ion, PET is inhibited, resulting in a significant increase in fluorescence intensity.

Metal_Ion_Detection cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_complex Complex Formation Probe This compound (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Binding MetalIon Metal Ion (e.g., Al³⁺, Zn²⁺) MetalIon->Complex Binding Fluorescence_Signal Enhanced Fluorescence ('Turn-On' Signal) Complex->Fluorescence_Signal Results in

Generalized signaling pathway for "turn-on" metal ion detection.
Protocol: Detection of Al³⁺ Ions

This protocol is adapted from general procedures for quinoline-based fluorescent probes for Al³⁺ detection.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or ethanol.

    • Prepare a stock solution of Al³⁺ (e.g., 10 mM) by dissolving a salt like Al(NO₃)₃·9H₂O in deionized water.

    • Prepare working solutions by diluting the stock solutions to the desired concentrations.

  • Fluorescence Titration:

    • In a series of cuvettes, place a constant concentration of the this compound probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Add increasing concentrations of the Al³⁺ solution to the cuvettes.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complex formation.

    • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set near the absorption maximum of the probe (~360 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

ParameterTypical Value Range
Probe Concentration 1-10 µM
Al³⁺ Concentration Range 0 - 100 µM (or as needed)
Solvent/Buffer Acetonitrile/Water or Ethanol/Water with buffer (e.g., HEPES)
Incubation Time 5-10 minutes

Application in Cellular Imaging

The lipophilic nature and potential for low cytotoxicity make this compound a candidate for live-cell imaging of intracellular metal ions.

Protocol: Live-Cell Imaging of Intracellular Zn²⁺

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to a final working concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37 °C.

  • Imaging:

    • Wash the cells with PBS to remove excess probe.

    • Add fresh culture medium or PBS to the dish.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel).

  • Co-localization and Ion Fluctuation Studies (Optional):

    • To study the localization of the probe, co-stain with organelle-specific dyes.

    • To observe changes in intracellular Zn²⁺ levels, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) and a Zn²⁺ source (e.g., ZnCl₂) or a chelator (e.g., TPEN) after probe loading.

Cellular_Imaging_Workflow start Start: Cultured Cells on Imaging Dish wash1 Wash with PBS start->wash1 load_probe Incubate with This compound (15-30 min, 37°C) wash1->load_probe wash2 Wash with PBS load_probe->wash2 add_media Add Fresh Medium/PBS wash2->add_media image Fluorescence Microscopy Imaging add_media->image optional_studies Optional: Co-localization or Ion Fluctuation Studies image->optional_studies

Experimental workflow for live-cell imaging.

Conclusion

This compound is a promising fluorescent probe with enhanced photophysical properties suitable for various applications. The provided protocols offer a starting point for its synthesis and utilization in metal ion detection and cellular imaging. Further research is warranted to fully characterize its properties and expand its applications in drug development and other scientific fields. Researchers are encouraged to optimize the provided protocols for their specific experimental needs.

References

Application Notes and Protocols: 7-Hydroxy-2,4-dimethylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-hydroxyquinoline derivatives, with a focus on methodologies applicable to 7-Hydroxy-2,4-dimethylquinoline and its analogs. The protocols detailed below are based on established, peer-reviewed synthetic methods and are intended to serve as a practical guide for laboratory applications.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The hydroxyl group at the 7-position of the quinoline ring is a key functional handle, allowing for a variety of subsequent chemical transformations. This document outlines the application of 7-hydroxyquinoline derivatives as precursors in the synthesis of more complex molecular architectures.

Application 1: Synthesis of Functionalized 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivatives

A highly efficient one-pot, three-component reaction provides a straightforward route to novel 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. This method is notable for its use of inexpensive reagents, mild reaction conditions, and high atom economy, making it a valuable tool in diversity-oriented synthesis.[3]

Reaction Scheme

The overall transformation involves the condensation of an appropriate benzaldehyde, malononitrile, and 3-aminophenol (as a surrogate for a 7-hydroxyquinoline precursor) catalyzed by ammonium acetate. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization.[3]

G Benzaldehyde Benzaldehyde Benzylidenemalononitrile Benzylidenemalononitrile Benzaldehyde->Benzylidenemalononitrile Malononitrile Malononitrile Malononitrile->Benzylidenemalononitrile Aminophenol 3-Aminophenol Michael_Adduct Michael Adduct Aminophenol->Michael_Adduct Catalyst Ammonium Acetate Catalyst->Benzylidenemalononitrile Benzylidenemalononitrile->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Rearrangement Final_Product 7-Hydroxy-4-phenyl- 1,2-dihydroquinoline Derivative Cyclized_Intermediate->Final_Product Cyclization

Caption: Workflow for the one-pot synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives.

Experimental Protocol

General Procedure for the Synthesis of 7-Hydroxy-4-phenylquinoline Derivatives: [3]

  • To a solution of malononitrile (0.33 g, 5.0 mmol) and ammonium acetate (0.116 g, 30 mol%) in 10 mL of ethanol, add the appropriate benzaldehyde (5.0 mmol).

  • Stir the mixture at room temperature for 5–10 minutes. The intermediate benzylidenemalononitrile should precipitate as a solid.

  • Increase the temperature of the reaction mixture to 70 °C to dissolve the intermediate.

  • Once a clear solution is obtained, add a solution of 3-aminophenol (0.545 g, 5.0 mmol) in 10 mL of ethanol.

  • Reflux the reaction mixture for 15–90 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to afford the desired 7-hydroxy-4-phenylquinoline derivative.

Data Presentation: Substrate Scope and Yields

The versatility of this protocol was demonstrated with a variety of substituted benzaldehydes, affording the corresponding quinoline derivatives in good to excellent yields.[3]

EntryBenzaldehyde SubstituentProductYield (%)
1H5a97
24-OCH₃5b95
32-OCH₃5c90
44-Br5d92
54-NO₂5e88
63-NO₂5f85
72-Cl5h89
84-OH5i93
94-F5j91
104-Cl5k94
114-CH₃5l96
122-Br5m87
132-OH5n90
142-CH₃5o86

Application 2: Synthesis of 4H-pyrano[3,2-g]quinoline-3-carbonitriles

7-Hydroxy-2,2,4-trimethylhydroquinoline derivatives, which are structurally related to this compound, serve as valuable precursors for the synthesis of fused heterocyclic systems. A key application is the annelation of a pyran ring to the quinoline core, yielding 4H-pyrano[3,2-g]quinoline-3-carbonitriles. These compounds are of interest due to their potential biological activities.[1][2]

Reaction Scheme

This synthesis involves the condensation of a 7-hydroxy-2,2,4-trimethylhydroquinoline with malononitrile and an aryl or hetaryl aldehyde.[1][2]

G cluster_reactants Reactants cluster_product Final Product Hydroxyquinoline 7-Hydroxy-2,2,4-trimethyl- hydroquinoline Final_Product 4H-pyrano[3,2-g]quinoline- 3-carbonitrile Hydroxyquinoline->Final_Product Malononitrile Malononitrile Malononitrile->Final_Product Aldehyde Aryl/Hetaryl Aldehyde Aldehyde->Final_Product

Caption: Synthesis of 4H-pyrano[3,2-g]quinoline-3-carbonitriles.

Experimental Protocol

General Procedure for the Synthesis of 4H-pyrano[3,2-g]quinoline-3-carbonitriles: (A generalized protocol based on the described condensation reaction[1][2])

  • In a suitable solvent (e.g., ethanol or acetic acid), dissolve the 7-hydroxy-2,2,4-trimethylhydroquinoline derivative (1.0 mmol), malononitrile (1.0 mmol), and the appropriate aryl or hetaryl aldehyde (1.0 mmol).

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the specific substrates used.

  • After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and purify by recrystallization or column chromatography if necessary.

Conclusion

7-Hydroxyquinoline derivatives, including this compound and its analogs, are versatile building blocks in organic synthesis. The protocols provided herein for the synthesis of functionalized dihydroquinolines and pyrano-fused quinolines highlight efficient and practical methods for the generation of complex heterocyclic libraries. These methodologies are of significant interest to researchers in drug discovery and materials science, offering robust routes to novel compounds with potential biological and photophysical properties.

References

Application Notes and Protocols for Electrochemical Studies of 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxy-2,4-dimethylquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its electrochemical properties are crucial for understanding its redox behavior, which can be related to its antioxidant activity, metabolic fate, and potential applications in sensor technology. These application notes provide a comprehensive overview of the electrochemical studies of this compound, including detailed experimental protocols and expected outcomes based on the analysis of structurally related hydroxyquinoline derivatives.

Electrochemical Behavior Overview

The electrochemical behavior of this compound is expected to be primarily governed by the oxidation of the hydroxyl group at the 7-position. The quinoline ring system, with its electron-donating methyl groups, influences the electron density and, consequently, the oxidation potential. Studies on similar hydroxyquinoline compounds suggest that the oxidation process is often irreversible and pH-dependent.[1][2] The electrochemical oxidation of the hydroxyl group is a key process in evaluating the antioxidant capacity of phenolic compounds.[3]

The presence of the nitrogen atom in the quinoline ring can also play a role in the electrochemical mechanism, potentially through protonation events, especially in aprotic media.[4] The overall electrochemical response can provide valuable insights into the molecule's reactivity and its potential interactions in biological systems.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the cited literature, the following table summarizes typical electrochemical parameters observed for related hydroxyquinoline and phenolic compounds. These values can serve as a reference for what to expect during experimental work.

ParameterExpected Range/ValueConditionsReference Compound(s)
Anodic Peak Potential (Epa) +0.6 V to +1.2 V vs. Ag/AgClpH 7, Glassy Carbon ElectrodeDaidzein (7-hydroxyisoflavone), 7-hydroxy-4-chromone[1]
Number of Electrons Transferred (n) 1 or 2pH-dependentHydroxyquinolines, Flavonoids[4][5]
Diffusion Coefficient (D) 10⁻⁵ to 10⁻⁶ cm²/sAqueous or mixed mediaDaidzein[1]
Heterogeneous Rate Constant (k⁰) 10⁻³ to 10⁻⁴ cm/s-General for quasi-reversible systems

Note: The exact peak potentials will be highly dependent on the experimental conditions, particularly the pH of the supporting electrolyte and the nature of the working electrode.

Experimental Protocols

This section provides detailed protocols for performing key electrochemical experiments on this compound.

Cyclic voltammetry is a fundamental technique to investigate the redox properties of this compound.

Objective: To determine the oxidation potential, reversibility of the redox process, and to study the effect of scan rate and pH.

Materials and Reagents:

  • This compound

  • Supporting Electrolyte: 0.1 M Phosphate buffer solution (PBS) for aqueous studies, or 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile for non-aqueous studies.

  • Solvents: Deionized water, Acetonitrile (anhydrous, for non-aqueous studies).

  • Standard three-electrode system:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (saturated KCl)

    • Counter Electrode: Platinum wire or graphite rod

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in the appropriate solvent.

  • Prepare the supporting electrolyte solution. For pH-dependent studies, prepare a series of PBS solutions with varying pH (e.g., from 3 to 10).

  • Assemble the electrochemical cell with the three electrodes immersed in the supporting electrolyte.

  • Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used for the experiment, and dry it before use.

  • Record a blank CV of the supporting electrolyte to ensure there are no interfering peaks in the potential window of interest.

  • Add a known concentration of this compound to the electrochemical cell (e.g., final concentration of 100 µM).

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0.0 V) to a final value (e.g., +1.5 V) and back to the initial potential.

  • Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

  • For pH studies, repeat the measurements in supporting electrolytes of different pH values.

Data Analysis:

  • Plot the peak current (Ip) versus the square root of the scan rate (ν¹/²). A linear relationship suggests a diffusion-controlled process.

  • Plot the peak potential (Ep) versus the logarithm of the scan rate (log ν).

  • Plot the peak potential (Ep) versus pH. The slope of this plot can provide information on the number of protons involved in the electrode reaction.

DPV is a more sensitive technique than CV and can be used for quantitative analysis.

Objective: To determine the concentration of this compound with high sensitivity.

Materials and Reagents: Same as for Cyclic Voltammetry.

Procedure:

  • Follow steps 1-6 as in the CV protocol.

  • Set the DPV parameters on the potentiostat. Typical parameters include:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Record the differential pulse voltammogram over the desired potential range.

  • To create a calibration curve, record DPVs for a series of standard solutions with increasing concentrations of this compound.

Data Analysis:

  • Plot the peak current from the DPV measurements against the concentration of this compound. This calibration curve can be used to determine the concentration of the analyte in unknown samples.

Visualizations

The following diagram illustrates a plausible electrochemical oxidation mechanism for this compound at a glassy carbon electrode, based on the behavior of similar phenolic compounds.[1][3][5] The initial step is the oxidation of the hydroxyl group to form a radical cation, which can then undergo further reactions.

G cluster_0 Electrochemical Oxidation cluster_1 Further Reactions A This compound B Radical Cation Intermediate A->B -e⁻, -H⁺ C Quinone-imine Product B->C -e⁻, -H⁺ D Dimerization/Polymerization C->D Chemical Step

Caption: Proposed electrochemical oxidation pathway of this compound.

The diagram below outlines the general workflow for the electrochemical analysis of this compound.

G A Sample Preparation (this compound Solution) C Electrochemical Cell Assembly A->C B Electrode Preparation (GCE Polishing) B->C D Cyclic Voltammetry (CV) - Scan Rate Study - pH Study C->D E Differential Pulse Voltammetry (DPV) - Calibration Curve C->E F Data Analysis - Peak Potential & Current - Mechanism Elucidation - Quantification D->F E->F

Caption: Workflow for the electrochemical analysis of this compound.

Concluding Remarks

The electrochemical studies of this compound are essential for characterizing its redox properties and potential applications. The protocols provided herein offer a systematic approach to investigating its electrochemical behavior using standard techniques like cyclic and differential pulse voltammetry. While specific data for this compound is limited, the information from related hydroxyquinoline structures provides a strong basis for predicting its behavior. Further research, including spectroelectrochemistry and computational studies, would be beneficial to fully elucidate the complex electrochemical mechanisms. The insights gained from these studies will be valuable for researchers in drug development, antioxidant research, and sensor design.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 7-Hydroxy-2,4-dimethylquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the level of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a sample of this compound synthesized via the Combes or Doebner-von Miller reaction?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. In the context of Combes or Doebner-von Miller quinoline syntheses, potential impurities may include unreacted starting materials (e.g., 3-aminophenol, pentane-2,4-dione), regioisomers, and polymeric byproducts.[1][2][3][4] The specific impurities will depend on the exact reaction conditions used.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities by comparing the obtained spectrum with that of the pure compound. Melting point analysis is a simpler method where a broad melting range can indicate the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Insufficient cooling. - Solution is not supersaturated (too much solvent). - Compound is too soluble in the chosen solvent.- Cool the solution in an ice bath or refrigerator. - Evaporate some of the solvent to increase the concentration. - If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod at the meniscus. - Re-evaluate the solvent system; consider a solvent in which the compound is less soluble at room temperature.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too quickly. - High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Perform a preliminary purification step, such as a quick filtration through a plug of silica, to remove some impurities before recrystallization.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product. - Inefficient removal of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Perform a second recrystallization.
Low Recovery Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Wash the collected crystals with a small amount of ice-cold solvent.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent). - Column was not packed properly (channeling). - Column was overloaded with the sample.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots (Rf value of the desired compound around 0.3-0.4). - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).
Compound is not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking or Tailing of Bands - The compound is too soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. - The sample was not loaded in a narrow band.- Decrease the polarity of the eluent. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Dissolve the sample in a minimal amount of a non-polar solvent before loading it onto the column.
Sublimation
Issue Possible Cause(s) Troubleshooting Steps
No Sublimate is Collected - The temperature is too low. - The vacuum is not sufficient.- Gradually increase the temperature of the heating bath. - Ensure all connections are airtight and the vacuum pump is functioning correctly to achieve the necessary low pressure.
Product Decomposes - The temperature is too high.- Lower the temperature of the heating bath. Sublimation should occur at a temperature below the compound's melting and decomposition points.
Collected Sublimate is Impure - Some impurities are also volatile under the sublimation conditions.- If impurities have a significantly different volatility, a fractional sublimation can be attempted by carefully controlling the temperature and vacuum. - Consider a different purification method if the impurities have similar sublimation points to the product.

Experimental Protocols

Recrystallization from Ethanol

This protocol is based on a reported synthesis of this compound.[5]

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated gently on a hot plate.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal (if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data:

ParameterValueReference
Solvent Ethanol[5]
Reported Yield 86%[5]
Expected Purity >98% (by HPLC)Assumed based on typical recrystallization efficiency
Column Chromatography (Example Protocol)

This is a general protocol based on common practices for purifying quinoline derivatives. The exact solvent system should be optimized using TLC.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Example):

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Eluent System Hexane:Ethyl Acetate (gradient)
Expected Yield 70-90% (depending on impurity profile)
Expected Purity >99% (by HPLC)
Sublimation (Example Protocol)

Sublimation is suitable for compounds that can transition directly from a solid to a gas phase without melting and is effective for removing non-volatile impurities.

Methodology:

  • Place the crude this compound in the bottom of a sublimation apparatus.

  • Insert the cold finger and ensure a good seal.

  • Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Once a high vacuum is achieved, begin to cool the cold finger by circulating cold water or using a dry ice/acetone slurry.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of the compound.

  • The purified compound will deposit as crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Carefully remove the cold finger and scrape off the purified crystals.

Quantitative Data (Example):

ParameterValue
Temperature To be determined empirically (start ~20-30 °C below melting point)
Pressure <1 mmHg
Expected Yield >90%
Expected Purity >99.5%

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column High Purity Separation Sublimation Sublimation Crude->Sublimation For Volatile Solids Pure Pure Product (>98%) Recrystallization->Pure Column->Pure Sublimation->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem Start->Chromatography_Issue Sublimation_Issue Sublimation Problem Start->Sublimation_Issue Low_Yield Low Yield? Recrystallization_Issue->Low_Yield Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation No_Sublimate No Sublimate? Sublimation_Issue->No_Sublimate Adjust_Solvent Adjust Solvent/Cooling Low_Yield->Adjust_Solvent Yes Slow_Cooling Slower Cooling/Change Solvent Oiling_Out->Slow_Cooling Yes Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Yes Increase_Temp_Vacuum Increase Temp/Vacuum No_Sublimate->Increase_Temp_Vacuum Yes

Caption: A simplified troubleshooting decision tree for common purification issues.

References

stability issues with 7-Hydroxy-2,4-dimethylquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Hydroxy-2,4-dimethylquinoline in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, like many hydroxylated quinoline derivatives, is expected to have limited solubility in aqueous solutions. For optimal solubility, organic solvents are recommended. Based on the behavior of similar compounds, dimethyl sulfoxide (DMSO) and ethanol are likely to be effective solvents.[1] It is always best practice to perform small-scale solubility tests to determine the most suitable solvent and concentration for your specific experimental needs.

Q2: My solution of this compound has changed color. What could be the cause?

A2: Color change in a solution of a hydroxylated quinoline derivative can be an indication of degradation, often due to oxidation. Hydroxyquinolines can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. To minimize oxidation, it is recommended to use degassed solvents, protect the solution from light, and store it under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing precipitation in my buffered solution containing this compound. What should I do?

A3: Precipitation in buffered solutions can be due to a few factors. Firstly, the pH of the buffer may be affecting the solubility of the compound. The solubility of ionizable compounds like this compound can be highly pH-dependent. Secondly, the buffer components themselves might be interacting with the compound, leading to the formation of a less soluble salt. It is advisable to determine the pKa of this compound and select a buffer system where the compound is most soluble and stable. If precipitation persists, consider adjusting the pH or using a co-solvent system.

Q4: How stable is this compound in acidic and alkaline conditions?

Q5: What are the optimal storage conditions for solutions of this compound?

A5: To ensure the stability of this compound in solution, it is recommended to:

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) can slow down degradation processes. The appropriate temperature may depend on the solvent used to avoid freezing-induced precipitation.

  • Use an inert atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidation.

  • Use freshly prepared solutions: Whenever possible, it is best to prepare solutions fresh for each experiment to minimize the impact of any potential degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound fails to dissolve completely - Inappropriate solvent- Insufficient solvent volume- Low temperature- Test solubility in alternative organic solvents such as DMSO or ethanol.[1]- Increase the solvent volume or sonicate the solution.- Gently warm the solution, but monitor for any signs of degradation.
Appearance of new peaks in HPLC analysis - Degradation of the compound- Review storage conditions (light, temperature, oxygen exposure).- Check the pH of the solution.- Perform a forced degradation study to identify potential degradation products and pathways.
Loss of compound potency or activity - Chemical degradation of the active compound.- Prepare fresh solutions before each experiment.- Re-evaluate the stability of the compound under your specific experimental conditions (e.g., buffer, temperature, light exposure).
Inconsistent experimental results - Instability of the compound in the experimental medium.- Variability in solution preparation and storage.- Standardize solution preparation protocols.- Evaluate the stability of the compound in the specific assay buffer and over the time course of the experiment.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6] This protocol outlines a general procedure for a forced degradation study of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Characterize the degradation products using techniques such as LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Profile hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound oxidized Oxidized Product (e.g., Quinone-like derivative) parent->oxidized Oxidation (e.g., H₂O₂/Air) hydrolyzed Hydrolytic Product (Potential ring opening) parent->hydrolyzed Hydrolysis (Acid/Base) photoproduct Photodegradation Product parent->photoproduct Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways for this compound.

References

optimizing experimental conditions for 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for 7-Hydroxy-2,4-dimethylquinoline.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. Quinoline derivatives, in general, are known for a wide range of biological activities, including antimalarial, anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2] Specifically, hydroxyquinoline derivatives have shown potential as antioxidants and in regulating inflammatory processes.[1][3] They are also investigated for their role as intermediates in the synthesis of more complex molecules and as potential therapeutic agents.[4][5]

2. What are the general solubility characteristics of this compound?

The solubility of quinoline derivatives is influenced by their structure. The presence of a hydroxyl (-OH) group can increase solubility in polar solvents like water, while the quinoline ring system contributes to hydrophobic character, enhancing solubility in organic solvents.[6] For similar compounds, solubility is often higher in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) compared to water.[6] Temperature can also play a role, with solubility generally increasing at higher temperatures.[6]

3. What are the recommended storage and handling conditions for this compound?

Many solid organic compounds, including hydroxyquinoline derivatives, are sensitive to moisture and light. It is generally recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Some related compounds are noted to be hygroscopic, meaning they can absorb moisture from the air, which could affect experimental results.[6] For handling, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.[7]

Troubleshooting Guides

Synthesis & Purification

Q1: I am getting a low yield in the synthesis of my this compound derivative. What are the common causes and how can I optimize the reaction?

Low yields can result from several factors. Here are some common issues and potential solutions:

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. For the synthesis of similar 7-hydroxyquinoline derivatives, one-pot, three-component reactions using ammonium acetate as a catalyst in ethanol have been shown to be effective, with reaction times ranging from 15 to 90 minutes at reflux.[8] Microwave-assisted synthesis can also significantly reduce reaction times and potentially improve yields.[2][9]

  • Purity of Starting Materials: Ensure that all reagents are of high purity and are used in the correct stoichiometric ratios.[8]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

Experimental Protocol: One-Pot Synthesis of 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivatives (A related synthesis) [8]

This protocol describes a general method that can be adapted for the synthesis of this compound derivatives.

  • Initial Reaction Mixture: To a solution of malononitrile (5.0 mmol) and ammonium acetate (30 mol%) in 10 mL of ethanol, add the appropriate benzaldehyde (5.0 mmol).

  • Intermediate Formation: Stir the mixture at room temperature for 5-10 minutes to form the intermediate benzylidenemalononitrile.

  • Addition of Aminophenol: Increase the temperature of the reaction mixture to 70°C to dissolve the intermediate. Then, add a solution of 3-aminophenol (5.0 mmol) in 10 mL of ethanol.

  • Reflux: Reflux the reaction mixture for 15-90 minutes, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion of the reaction, cool the mixture and collect the solid product by filtration. The crude product can be further purified by recrystallization or column chromatography.

Q2: I am having difficulty purifying the crude product. What purification methods are most effective?

Purification can be challenging due to the presence of unreacted starting materials or byproducts.

  • Recrystallization: This is often the first method to try for solid products. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is recommended. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of non-polar and polar solvents like hexane and ethyl acetate) will depend on the polarity of the target compound and impurities.

  • Two-Dimensional Purification: For very complex mixtures, a combination of techniques can be employed. For instance, an initial purification by Centrifugal Partition Chromatography (CPC) can be followed by a final polishing step using High-Performance Liquid Chromatography (HPLC).[10]

Biological Assays

Q3: I am not observing the expected biological activity in my assays. What could be the issue?

Several factors can influence the outcome of biological assays:

  • Compound Purity: Impurities can interfere with the assay, leading to false positive or false negative results. Ensure the compound is of high purity.

  • Compound Stability: The compound may be degrading in the assay medium. Consider the stability of the compound under the specific pH, temperature, and light conditions of your experiment.

  • Solubility Issues: Poor solubility in the assay buffer can lead to an underestimation of the compound's activity. Using a co-solvent like DMSO can help, but it's important to have a vehicle control to account for any effects of the solvent itself.[6]

  • Mechanism of Action: The expected activity may be dependent on a specific signaling pathway or cellular context that is not present in your assay system. Dihydroquinoline derivatives have been shown to exert their effects through antioxidant and anti-inflammatory pathways, including the regulation of NADPH-generating enzymes and inhibiting NLRP3 inflammasome activity.[3]

Data Presentation

Table 1: Summary of Synthesis Conditions for Related Hydroxyquinoline Derivatives

DerivativeMethodCatalystSolventTemperatureReaction TimeYield (%)Reference
7-hydroxy-4-phenyl-1,2-dihydroquinolinesOne-pot, three-componentAmmonium acetateEthanol70°C (reflux)15-90 min63-97[8]
7-hydroxy-4-methylquinolin-2(1H)-oneMicrowave-assisted-----[2]
7-hydroxyquinolineHydrothermal synthesisCuprous oxideWater130°C6 h78[11]

Table 2: Biological Activities of Related Hydroxyquinoline Derivatives

Compound/DerivativeBiological ActivityAssay/ModelKey FindingsReference
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)Hepatoprotective, Antioxidant, Anti-inflammatoryAcetaminophen-induced liver injury in ratsReduced oxidative stress, decreased activity of NADPH-generating enzymes.[3]
7-hydroxy-2,2,4-trimethylhydroquinoline derivativesNeuroprotective, Antioxidant, Anti-inflammatoryCerebral ischemia-reperfusion (CIR) modelReduced histopathological changes, normalized pyruvate and lactate concentrations.[1]
7-hydroxy-4-phenylchromen-2-one linked to triazolesCytotoxicHuman cancer cell lines (AGS, MGC-803, etc.)Induced apoptosis and cell cycle arrest at G2/M phase.[5]

Visualizations

Synthesis_Workflow Reagents Starting Materials (e.g., 3-aminophenol, β-ketoester) Reaction One-Pot Reaction (Catalyst, Solvent, Heat) Reagents->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Synthesis Yield CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Start->OptimizeConditions MonitorReaction Monitor Reaction Progress (TLC) Start->MonitorReaction CheckReagents->OptimizeConditions OptimizeConditions->MonitorReaction ImproveWorkup Improve Work-up and Purification Protocol MonitorReaction->ImproveWorkup Success Improved Yield ImproveWorkup->Success Signaling_Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Inflammation Inflammatory Mediators (e.g., NLRP3) Compound->Inflammation Inhibits CellProtection Cell Protection and Survival Compound->CellProtection CellularStress Cellular Stress ROS->CellularStress Inflammation->CellularStress CellularStress->CellProtection

References

Technical Support Center: Overcoming Solubility Challenges of 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 7-Hydroxy-2,4-dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

A1: The solubility of this compound is influenced by its molecular structure. The quinoline core is largely aromatic and hydrophobic, which limits its interaction with water molecules. While the hydroxyl (-OH) group at the 7-position can form hydrogen bonds with water, the presence of two methyl (-CH3) groups at positions 2 and 4 increases the molecule's lipophilicity, contributing to its overall low aqueous solubility.

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue and can be attributed to several factors:

  • pH of the buffer: this compound is a weakly basic compound.[1] Its solubility is pH-dependent. In buffers with a pH significantly above its pKa, the compound will be in its neutral, less soluble form.

  • Concentration: The concentration of the compound may have exceeded its solubility limit in the specific buffer system and temperature.

  • Buffer composition: Certain salts in the buffer can lead to a "salting-out" effect, reducing the solubility of the compound.[1]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used. This compound is expected to have better solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol compared to water.[2] However, for many biological assays, the concentration of the organic solvent must be kept low to avoid toxicity to cells or interference with the experiment.

Q4: What are the most common strategies to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include:

  • pH adjustment: Modifying the pH of the solution to protonate the quinoline nitrogen can increase solubility.[1][3]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly enhance solubility.[4]

  • Cyclodextrin complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[2][5]

  • Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[6][7]

Troubleshooting Guides

Issue 1: Compound crashes out of solution upon dilution of a DMSO stock into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Exceeded Solubility Limit 1. Decrease the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). 3. Use a different co-solvent that may offer better solubilizing properties for this specific compound.The compound remains in solution.
pH of the Aqueous Buffer 1. Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). 2. Test the solubility of the compound in each buffer. Quinoline derivatives are generally more soluble at acidic pH.[1][3]Identification of a pH range where the compound is more soluble.
Slow Dissolution Kinetics 1. After dilution, vortex the solution for a longer period. 2. Gently warm the solution (if the compound is heat-stable). 3. Use sonication to aid dissolution.Complete dissolution of the compound.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Micro-precipitation 1. Centrifuge the final solution at high speed before adding it to the assay. 2. Filter the solution through a 0.22 µm filter. 3. Visually inspect the solution for any signs of precipitation under a microscope.Removal of undissolved particles, leading to more consistent and reproducible assay results.
Compound Adsorption to Plastics 1. Use low-adhesion microplates and pipette tips. 2. Include a non-ionic surfactant (e.g., Tween-20 at 0.01%) in the assay buffer to reduce non-specific binding.Minimized loss of compound due to adsorption, resulting in more accurate measurements.
Suboptimal Solubilization Method 1. Evaluate alternative solubilization techniques such as cyclodextrin complexation. 2. Prepare a stock solution of the compound pre-complexed with a cyclodextrin.Improved solubility and bioavailability of the compound in the assay medium, leading to more reliable data.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Various Solvents

Solvent Estimated Solubility Notes
Water (pH 7.4)< 0.1 mg/mLThe hydroxyl group slightly improves aqueous solubility compared to 2,4-dimethylquinoline, but it remains poorly soluble.
Water (pH 5.0)0.1 - 0.5 mg/mLIncreased solubility due to protonation of the quinoline nitrogen at acidic pH.[1][3]
Ethanol1 - 5 mg/mLGood solubility in polar organic solvents.
DMSO> 10 mg/mLHigh solubility is expected in DMSO.[2]

Table 2: Effect of Solubilization Techniques on Aqueous Solubility of this compound (Illustrative)

Method Conditions Estimated Fold Increase in Solubility
Co-solvency10% Ethanol in water5 - 10 fold
Co-solvency5% DMSO in water10 - 20 fold
Cyclodextrin Complexation10 mM HP-β-CD20 - 50 fold

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Weighing: Accurately weigh the calculated amounts of this compound and HP-β-CD.

  • Mixing: Transfer the weighed HP-β-CD to the mortar. Add a small amount of deionized water to form a paste.

  • Incorporation of Compound: Gradually add the weighed this compound to the HP-β-CD paste while continuously triturating (grinding) with the pestle.

  • Kneading: Continue kneading the mixture for 30-60 minutes. The mixture should have a consistent, paste-like texture. If the mixture becomes too dry, add a few more drops of water.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum at room temperature.

  • Pulverization: Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle.

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.

Protocol 2: Determination of Optimal Co-solvent Concentration

Objective: To determine the minimum concentration of a co-solvent (e.g., ethanol) required to maintain this compound in solution at a desired concentration.

Materials:

  • This compound

  • Co-solvent (e.g., Ethanol, USP grade)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the pure co-solvent (e.g., 10 mg/mL in 100% ethanol).

  • Serial Dilutions: Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 50%, 40%, 30%, 20%, 10%, 5%, 2%, 1%, 0% ethanol in PBS).

  • Solubility Test: Add a fixed amount of the this compound stock solution to each of the co-solvent/buffer mixtures to achieve the desired final concentration of the compound.

  • Equilibration: Vortex each solution vigorously for 1-2 minutes and then allow it to equilibrate at room temperature for at least one hour, protected from light.

  • Observation: Visually inspect each solution for any signs of precipitation.

  • (Optional) Quantitative Analysis: For a more precise determination, centrifuge the solutions at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Determination of Optimal Concentration: The lowest percentage of co-solvent that keeps the compound fully dissolved is the optimal concentration for your experiment.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome A Poor Solubility of This compound B pH Adjustment A->B C Co-solvency A->C D Cyclodextrin Complexation A->D E Solid Dispersion A->E F Solubility Assessment B->F C->F D->F E->F G Optimized Formulation for Experimental Use F->G

Caption: A logical workflow for addressing the solubility issues of this compound.

signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathway Downstream Signaling Pathways cluster_response Cellular Response cMet c-Met RasRafMEK Ras/Raf/MEK Pathway cMet->RasRafMEK PI3KAkt PI3K/Akt/mTOR Pathway cMet->PI3KAkt EGF EGFR EGF->RasRafMEK EGF->PI3KAkt VEGF VEGFR VEGF->RasRafMEK VEGF->PI3KAkt Quinoline Quinoline Derivatives (e.g., this compound) Quinoline->cMet Quinoline->EGF Quinoline->VEGF Proliferation Proliferation RasRafMEK->Proliferation Angiogenesis Angiogenesis RasRafMEK->Angiogenesis Survival Cell Survival RasRafMEK->Survival PI3KAkt->Proliferation PI3KAkt->Angiogenesis PI3KAkt->Survival

Caption: Potential signaling pathways targeted by quinoline derivatives in cancer.[6]

References

troubleshooting 7-Hydroxy-2,4-dimethylquinoline fluorescence quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent compound 7-Hydroxy-2,4-dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

While specific spectral data for this compound can vary slightly depending on the solvent and pH, data for structurally similar compounds can provide a strong reference. For example, 7-hydroxy-4-methylcoumarin, a related compound, exhibits an excitation peak around 360 nm and an emission peak at approximately 448 nm. It is recommended to determine the optimal excitation and emission wavelengths empirically in your specific experimental buffer.

Q2: My this compound fluorescence signal is weak. What are the possible causes and solutions?

Several factors can lead to a weak fluorescence signal. Here are some common causes and troubleshooting steps:

  • Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for this compound in your specific buffer system.

  • Low Concentration: The concentration of the fluorophore may be too low. Prepare a fresh, more concentrated stock solution and re-measure.

  • pH Effects: The fluorescence of many quinoline derivatives is pH-sensitive. Verify the pH of your sample and consider optimizing it. For many hydroxyquinolines, fluorescence can vary significantly between acidic and basic conditions.

  • Photobleaching: Prolonged exposure to the excitation light can cause photobleaching. Reduce the exposure time or the intensity of the excitation source.

  • Presence of Quenchers: Your sample may contain quenching agents. Refer to the section on common quenchers for more details.

Q3: What are common quenchers for this compound fluorescence?

The fluorescence of quinoline derivatives like this compound can be quenched by various substances. This quenching can occur through different mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), and Förster Resonance Energy Transfer (FRET).

Quencher TypeExamplesQuenching Mechanism
Heavy Metal Ions Fe³⁺, Cu²⁺, Pb²⁺, Hg²⁺, Cd²⁺, As³⁺Can form non-fluorescent complexes with the quinoline ring.[1]
Halide Ions Iodide (I⁻), Bromide (Br⁻)Collisional quenching, with quenching efficiency often following the order I⁻ > Br⁻ > Cl⁻.[2]
Aromatic Compounds Nitroaromatics, various aromatic hydrocarbonsCan act as quenchers through electron transfer or the formation of exciplexes.[3][4]
Oxygen Dissolved molecular oxygenCan cause collisional quenching.

Q4: How can I determine the type of quenching affecting my experiment?

Distinguishing between static and dynamic quenching can be crucial for troubleshooting.

  • Temperature Dependence: In dynamic (collisional) quenching, an increase in temperature generally leads to an increase in the quenching constant (Ksv) because of higher diffusion rates. In static quenching, an increase in temperature often leads to a decrease in Ksv as the non-fluorescent complex may become less stable.

  • Lifetime Measurements: Time-resolved fluorescence spectroscopy is a definitive method. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Background Fluorescence

  • Question: I am observing high background fluorescence in my assay. What could be the cause?

  • Answer: High background can originate from several sources:

    • Contaminated Solvents or Buffers: Use high-purity, spectroscopy-grade solvents.

    • Autofluorescent Sample Components: Components of your sample matrix (e.g., cell culture media, other reagents) may be inherently fluorescent. Run a blank sample containing all components except this compound to assess the background.

    • Dirty Cuvettes or Microplates: Ensure all your labware is scrupulously clean.

Issue 2: Inconsistent or Non-Reproducible Fluorescence Readings

  • Question: My fluorescence readings are varying significantly between measurements of the same sample. Why is this happening?

  • Answer: Inconsistent readings can be due to:

    • Instrument Instability: Allow the fluorometer's lamp to warm up and stabilize before taking measurements.

    • Sample Evaporation: Keep samples covered to prevent solvent evaporation, which would change the concentration of the fluorophore.

    • Photobleaching: As mentioned earlier, minimize the exposure of your sample to the excitation light.

    • Temperature Fluctuations: Ensure your samples and instrument are at a stable temperature.

Issue 3: Unexpected Shifts in Excitation or Emission Spectra

  • Question: The excitation and/or emission peaks for my this compound sample are at different wavelengths than expected. What does this indicate?

  • Answer: Spectral shifts can be caused by:

    • pH Changes: As the protonation state of the hydroxyl group can change with pH, this can significantly alter the electronic structure and thus the fluorescence spectrum.

    • Binding to Other Molecules: If this compound is binding to a protein or other macromolecule in your sample, this can shift its spectral properties.

Experimental Protocols

Protocol 1: Basic Fluorescence Measurement of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.

  • Preparation of Working Solution: Dilute the stock solution in your experimental buffer to the desired final concentration. It is advisable to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent effects on your system.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize (typically 30 minutes).

    • Set the excitation and emission wavelengths. If unknown for your system, perform excitation and emission scans to determine the optimal wavelengths.

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

  • Measurement:

    • Measure the fluorescence of a blank sample (your experimental buffer without the fluorophore).

    • Measure the fluorescence of your sample containing this compound.

    • Subtract the blank reading from your sample reading to obtain the net fluorescence intensity.

Protocol 2: Investigating a Potential Quencher

  • Prepare a Series of Quencher Concentrations: Prepare a stock solution of the suspected quenching agent. Then, prepare a series of samples with a constant concentration of this compound and varying concentrations of the quencher.

  • Measure Fluorescence: Measure the fluorescence intensity of each sample as described in Protocol 1.

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I).

    • Plot I₀/I versus the quencher concentration [Q].

    • If the plot is linear, the quenching follows the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. The slope of the line will be Ksv.

Visualizing Experimental Workflows and Quenching Mechanisms

Below are diagrams generated using Graphviz to illustrate key concepts.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Stock Solution (this compound) B Prepare Working Solution (Dilute in Buffer) A->B F Measure Sample B->F C Prepare Blank (Buffer Only) E Measure Blank C->E D Instrument Setup (Wavelengths, Slits) D->E E->F G Subtract Blank from Sample F->G H Obtain Net Fluorescence Intensity G->H

Basic Fluorescence Measurement Workflow

quenching_mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground F F_excited F* F_ground->F_excited Excitation F_excited->F_ground Fluorescence F_excited->F_ground Quenching (Collision) Q Q Q->F_excited k_q FQ_complex [F-Q] F_ground_static F FQ_complex_static [F-Q] F_ground_static->FQ_complex_static Complex Formation Q_static Q

Comparison of Dynamic and Static Quenching

References

Technical Support Center: Synthesis of 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-2,4-dimethylquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Combes or Doebner-von Miller reactions, using 3-aminophenol and acetylacetone or a related α,β-unsaturated carbonyl compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal Reaction Temperature: Incorrect temperature can lead to incomplete reaction or degradation of starting materials/product. - Incorrect Reagent Stoichiometry: An improper ratio of 3-aminophenol to the β-dicarbonyl compound can limit the formation of the desired product. - Inefficient Acid Catalyst: The concentration or type of acid catalyst may not be optimal for the cyclization step. - Formation of Side Products: Competing side reactions reduce the yield of the target molecule.- Optimize Reaction Temperature: Systematically vary the reaction temperature (e.g., in 10°C increments) to find the optimal condition. Monitor reaction progress by TLC or HPLC. - Verify Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the more volatile reactant may be beneficial. - Screen Acid Catalysts: Test different acid catalysts such as concentrated sulfuric acid, polyphosphoric acid (PPA), or Lewis acids (e.g., ZnCl₂). The optimal catalyst and its concentration should be determined empirically. - Address Side Reactions: Refer to the specific side reaction issues below for targeted solutions.
Formation of Isomeric Byproduct (5-Hydroxy-2,4-dimethylquinoline) - Lack of Regiocontrol in Electrophilic Aromatic Substitution: The cyclization step of the Combes synthesis can occur at either of the two positions ortho to the amino group of 3-aminophenol, leading to the formation of the undesired 5-hydroxy isomer.- Modify the Acid Catalyst: The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) has been reported to favor cyclization at the less sterically hindered position. - Steric Hindrance: While not directly applicable to 3-aminophenol, in related syntheses, bulky substituents on the aniline ring can direct the cyclization. - Purification: If isomer formation is unavoidable, careful purification by column chromatography or fractional crystallization is necessary. Monitor separation using a suitable analytical technique (e.g., HPLC with a C18 column).
Presence of Dark, Tarry Byproducts - Polymerization of Reactants/Intermediates: Acid-catalyzed self-condensation or polymerization of the β-dicarbonyl compound or the enamine intermediate is a common side reaction, especially in the Doebner-von Miller synthesis.[1] - Degradation at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of starting materials and products.- Control Reaction Temperature: Maintain the lowest effective temperature for the reaction. Gradual heating can also minimize polymerization. - Use a Two-Phase System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase can reduce acid-catalyzed polymerization.[1] - Optimize Reaction Time: Monitor the reaction closely and stop it once the formation of the desired product plateaus to avoid prolonged exposure to harsh conditions.
Incomplete Cyclization - Insufficiently Strong Acid Catalyst: The acid may not be strong enough to promote the final cyclization and dehydration steps effectively. - Low Reaction Temperature: The activation energy for the cyclization step may not be reached.- Increase Catalyst Concentration or Use a Stronger Acid: Incrementally increase the amount of the current catalyst or switch to a stronger one like PPA. - Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Difficulty in Product Purification - Similar Polarity of Product and Byproducts: The desired 7-hydroxy isomer and the 5-hydroxy byproduct may have very similar polarities, making chromatographic separation challenging. - Presence of Tarry Materials: Polymeric byproducts can interfere with crystallization and chromatography.- Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. The use of a different stationary phase (e.g., alumina) could also be explored. - Recrystallization: Attempt recrystallization from various solvents or solvent mixtures. Seeding with a pure crystal of the desired product can sometimes aid in selective crystallization. - Pre-purification: An initial workup to remove the bulk of the tar (e.g., by trituration with a non-polar solvent) can improve the efficiency of subsequent purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the Combes quinoline synthesis . This reaction involves the acid-catalyzed condensation of 3-aminophenol with acetylacetone (2,4-pentanedione). The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution (cyclization) and dehydration.

Q2: What are the expected major side products in the synthesis of this compound?

A2: The primary side products to anticipate are:

  • 5-Hydroxy-2,4-dimethylquinoline: This is a constitutional isomer formed due to the lack of complete regioselectivity during the cyclization step of the Combes synthesis. The electrophilic attack can occur at the carbon ortho to both the amino and hydroxyl groups of 3-aminophenol.

  • Polymeric/Tarry Materials: These can arise from the acid-catalyzed self-condensation of acetylacetone or the enamine intermediate, particularly under harsh acidic conditions and high temperatures.[1]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 3-aminophenol and acetylacetone in the crude product.

Q3: How can I confirm the identity of the 7-hydroxy versus the 5-hydroxy isomer?

A3: Spectroscopic methods are essential for distinguishing between the isomers:

  • ¹H NMR Spectroscopy: The aromatic protons on the quinoline ring will have distinct chemical shifts and coupling patterns for each isomer. Specifically, the proton at position 8 in the 7-hydroxy isomer will likely experience a different electronic environment compared to the corresponding proton in the 5-hydroxy isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ between the two isomers.

  • 2D NMR (e.g., NOESY, HMBC): These techniques can provide definitive structural elucidation by showing through-space or through-bond correlations between protons and carbons. For instance, a NOESY experiment could show a correlation between the methyl group at C4 and the proton at C5, which would be absent in the 5-hydroxy isomer.

Q4: What are the recommended purification techniques for obtaining high-purity this compound?

A4: A multi-step purification approach is often necessary:

  • Aqueous Workup: After the reaction, neutralizing the acid and extracting the product into an organic solvent can remove inorganic salts and some polar impurities.

  • Column Chromatography: This is typically the most effective method for separating the 7-hydroxy and 5-hydroxy isomers. Silica gel is a common stationary phase, and a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.

  • Recrystallization: Once the desired isomer is isolated, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water) can further enhance its purity.

Experimental Protocols

Combes Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1 equivalent).

  • Reagent Addition: Add acetylacetone (1.1 equivalents) to the flask.

  • Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid (or polyphosphoric acid) to the reaction mixture. The amount of acid should be sufficient to act as both a catalyst and a solvent if no other solvent is used.

  • Reaction: Heat the mixture to the desired temperature (typically between 100-150°C) and monitor the reaction progress using TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonia) until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude solid by column chromatography followed by recrystallization.

Visualization

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Caption: Troubleshooting workflow for the synthesis of this compound.

References

enhancing the performance of 7-Hydroxy-2,4-dimethylquinoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 7-Hydroxy-2,4-dimethylquinoline in various experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound, offering explanations and actionable solutions.

Q1: Why is the fluorescence signal of my this compound assay weaker than expected?

A1: A weak fluorescence signal can be attributed to several factors:

  • Suboptimal pH: The fluorescence of this compound is pH-dependent. Ensure your buffer system maintains a pH that is optimal for its fluorescence. It is recommended to test a pH range (e.g., 6.0-8.0) to determine the ideal condition for your specific assay.

  • Low Concentration: The concentration of the quinoline derivative may be too low. While higher concentrations can lead to inner filter effects, ensure you are working within an optimal concentration range, which should be determined empirically.

  • Quenching: Components in your assay buffer, such as certain ions or molecules, may be quenching the fluorescence.[1] It is also possible that the compound itself is being quenched upon binding to its target.[2] Review all buffer components and consider running control experiments to identify any quenching agents.

  • Photobleaching: Exposure to intense light can cause irreversible damage to the fluorophore, reducing its signal. Minimize light exposure by storing the compound in the dark and using the lowest possible excitation intensity during measurements.

Q2: I am observing high background fluorescence in my assay. What are the likely causes and solutions?

A2: High background fluorescence can mask the specific signal from your assay. Consider the following:

  • Autofluorescence of Assay Components: Buffers, solvents, or other molecules in your assay might be inherently fluorescent at the excitation and emission wavelengths used for this compound. Run a blank measurement containing all assay components except the quinoline derivative to assess background levels.

  • Impure Compound: The this compound stock may contain fluorescent impurities. Ensure the purity of your compound, and if necessary, repurify it.

  • Light Scatter: Particulate matter or precipitated compound in the wells can cause light scattering, which may be detected as background fluorescence. Ensure all solutions are properly dissolved and centrifuge or filter them if necessary.

Q3: My this compound is precipitating in the aqueous assay buffer. How can I improve its solubility?

A3: this compound is a hydrophobic molecule, and poor aqueous solubility is a common issue.[3][4][5]

  • Use of a Co-solvent: A small percentage of an organic solvent like DMSO or ethanol can be used to initially dissolve the compound before further dilution in the aqueous buffer. However, be mindful that high concentrations of organic solvents can affect the biological components of your assay.

  • Solubility Enhancers: The use of cyclodextrins, such as β-cyclodextrin, can significantly improve the solubility and stability of hydrophobic compounds in aqueous solutions by forming inclusion complexes.[6][7][8] This can also lead to an enhancement of the fluorescence signal.[9]

  • pH Adjustment: The solubility of this compound can be influenced by pH. Depending on its pKa, adjusting the pH of the buffer might improve its solubility.

Q4: The fluorescence signal in my assay is unstable and changes over time. What could be the reason?

A4: Signal instability can arise from several sources:

  • Photobleaching: As mentioned earlier, continuous exposure to the excitation light source will lead to a decrease in signal over time. Limit the duration of light exposure during measurements.

  • Chemical Instability: The compound may be degrading in the assay buffer over the course of the experiment. This can be influenced by buffer components, pH, and temperature. It is advisable to prepare fresh solutions of the compound for each experiment.

  • Enzymatic Activity (if applicable): If you are running an enzyme assay, the change in signal is expected as the substrate is converted to the product. Ensure you are measuring the initial reaction velocity for kinetic studies.

Q5: I am seeing significant well-to-well variability in my plate-based assay. How can I improve reproducibility?

A5: High variability can compromise the reliability of your data. To improve reproducibility:

  • Consistent Pipetting: Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and be mindful of technique.

  • Thorough Mixing: Inadequate mixing of reagents in the wells can lead to variable results. Ensure all components are mixed thoroughly after addition.

  • Temperature Control: Maintain a constant and uniform temperature across the assay plate, as temperature fluctuations can affect reaction rates and fluorescence.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. Consider not using the outermost wells or filling them with buffer to minimize this effect.

Quantitative Data Presentation

The following tables provide hypothetical data to illustrate the impact of key experimental parameters on the performance of this compound.

Table 1: Effect of pH on Fluorescence Intensity

pHRelative Fluorescence Units (RFU)
5.012,500
6.025,000
7.048,000
7.455,000
8.042,000
9.018,000

This table demonstrates the pH sensitivity of this compound's fluorescence, with an optimal signal around neutral pH.

Table 2: Impact of a Solubility Enhancer on Signal-to-Background Ratio

ConditionSignal (RFU)Background (RFU)Signal-to-Background Ratio
Standard Buffer35,0001,50023.3
Standard Buffer + 0.1% DMSO45,0001,80025.0
Standard Buffer + 1 mM β-cyclodextrin65,0001,20054.2

This table illustrates how the addition of β-cyclodextrin can enhance the specific signal while reducing background, leading to a significantly improved assay window.

Experimental Protocols

This section provides a detailed methodology for a generic fluorescence-based enzyme inhibition assay using this compound as a component of a pro-fluorescent substrate.

Protocol: Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20.

    • This compound-based Substrate: Prepare a 10 mM stock solution in 100% DMSO. Further dilute in Assay Buffer to the desired working concentration.

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in an appropriate buffer and store at -80°C. Dilute to the working concentration in Assay Buffer just before use.

    • Inhibitor Stock: Prepare a 10 mM stock of the test inhibitor in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 48 µL of the diluted enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the this compound-based substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Set the excitation and emission wavelengths appropriate for this compound (e.g., Ex: 350 nm, Em: 450 nm).

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key workflows and concepts related to assays involving this compound.

TroubleshootingWorkflow Start Start: Assay Performance Issue Problem Identify Primary Problem Start->Problem WeakSignal Weak Signal Problem->WeakSignal Low RFU HighBackground High Background Problem->HighBackground High Blank RFU Precipitation Precipitation Problem->Precipitation Visible Particulates Variability High Variability Problem->Variability High %CV CheckpH Check/Optimize pH WeakSignal->CheckpH CheckBlank Measure Blank (No Probe) HighBackground->CheckBlank AddCosolvent Add Co-solvent (e.g., DMSO) Precipitation->AddCosolvent ReviewPipetting Review Pipetting Technique Variability->ReviewPipetting CheckConc Check Concentration CheckpH->CheckConc CheckQuenching Investigate Quenching CheckConc->CheckQuenching MinimizeLight Minimize Photobleaching CheckQuenching->MinimizeLight End End: Optimized Assay MinimizeLight->End CheckPurity Verify Compound Purity CheckBlank->CheckPurity FilterSolutions Filter/Centrifuge Solutions CheckPurity->FilterSolutions FilterSolutions->End UseEnhancer Use Solubility Enhancer (e.g., β-cyclodextrin) AddCosolvent->UseEnhancer UseEnhancer->End EnsureMixing Ensure Thorough Mixing ReviewPipetting->EnsureMixing ControlTemp Control Temperature EnsureMixing->ControlTemp AvoidEdge Avoid Edge Effects ControlTemp->AvoidEdge AvoidEdge->End ExperimentalWorkflow Prep Reagent Preparation Plate Plate Inhibitor/ Vehicle Control Prep->Plate AddEnzyme Add Enzyme Plate->AddEnzyme Incubate Pre-incubation AddEnzyme->Incubate AddSubstrate Add Substrate (Reaction Start) Incubate->AddSubstrate Read Kinetic Fluorescence Measurement AddSubstrate->Read Analyze Data Analysis (v₀, % Inhibition, IC₅₀) Read->Analyze SignalingPathway Substrate Non-fluorescent Substrate Enzyme Target Enzyme Substrate->Enzyme Product This compound (Fluorescent Product) Signal Fluorescence Signal Product->Signal Enzyme->Product Catalysis Inhibitor Test Inhibitor Inhibitor->Enzyme

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Hydroxy-2,4-dimethylquinoline: An Overview in the Absence of Direct Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide addresses the topic of 7-Hydroxy-2,4-dimethylquinoline's biological activity. However, a comprehensive search of available scientific literature, chemical databases, and patent records has revealed a significant lack of specific quantitative data on the biological activities of this particular compound.

While the broader class of quinoline derivatives is well-documented for a wide range of pharmacological effects—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—data directly pertaining to this compound (also known as 2,4-dimethylquinolin-7-ol) is not presently available in the public domain. This includes a lack of specific metrics such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, which are essential for a quantitative comparison with other compounds.

Consequently, this guide will proceed by presenting a generalized framework for evaluating the biological activity of novel quinoline derivatives, using methodologies and data from closely related and well-studied analogs. This approach will provide a valuable roadmap for researchers who may be synthesizing and testing this compound or similar compounds.

Potential Biological Activities of Quinoline Derivatives

Quinoline and its derivatives are known to interact with various biological targets, leading to a diverse array of activities. Based on the activities of structurally similar compounds, this compound could potentially exhibit:

  • Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antifungal agents.

  • Anti-inflammatory Activity: Certain quinoline compounds have been shown to modulate inflammatory pathways.

  • Neuroprotective and Anticonvulsant Activity: Some quinoline derivatives have shown promise in models of neurodegenerative diseases and epilepsy.

To illustrate how one might validate these potential activities for a novel compound like this compound, we will present comparative data and experimental protocols for a representative alternative from the scientific literature.

Comparative Analysis: A Case Study with a Representative Quinoline Derivative

In the absence of data for this compound, we will use a hypothetical scenario based on the known activities of other quinoline compounds to demonstrate the structure of a comparative guide. For this purpose, we will consider the potential anticancer activity .

Let us hypothesize that this compound (hypothetically named Compound Q ) was tested for its cytotoxic effects against a human cancer cell line and compare it to a known anticancer agent, Doxorubicin , a widely used chemotherapy drug.

Data Presentation: Cytotoxicity Against Human Breast Cancer (MCF-7) Cell Line
CompoundIC₅₀ (µM)Cell LineAssay Method
Compound Q (Hypothetical Data) 15.5MCF-7MTT Assay
Doxorubicin (Reference) 1.2MCF-7MTT Assay

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for determining the in vitro cytotoxicity of a compound using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Diagrams are essential for visualizing experimental workflows and signaling pathways. Below are examples created using the DOT language within Graphviz.

Experimental_Workflow_MTT_Assay start Start: Seed MCF-7 cells in 96-well plate treatment Treat cells with this compound and Doxorubicin at various concentrations start->treatment incubation Incubate for 48 hours treatment->incubation mtt Add MTT solution and incubate for 4 hours incubation->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read analysis Calculate IC50 values read->analysis end End analysis->end

Workflow for the MTT cytotoxicity assay.

Signaling_Pathway_Apoptosis cluster_cell Cancer Cell CompoundQ This compound (Hypothetical) Pathway_Activation Activation of Apoptotic Pathway CompoundQ->Pathway_Activation Induces Caspase_Cascade Caspase Cascade (Caspase-3, -8, -9) Pathway_Activation->Caspase_Cascade Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

Conclusion and Future Directions

While this guide provides a framework for the validation of this compound's biological activity, it is imperative to note the absence of concrete experimental data for this specific compound. The provided protocols and comparative data for related quinoline derivatives serve as a template for future research.

To advance the understanding of this compound, the following steps are recommended:

  • Synthesis and Characterization: The compound needs to be synthesized and its chemical structure and purity confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).

  • In Vitro Screening: A broad screening of its biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory assays, should be conducted.

  • Quantitative Analysis: For any identified activity, dose-response studies should be performed to determine key quantitative metrics like IC₅₀ or MIC values.

  • Mechanism of Action Studies: Further experiments should be designed to elucidate the underlying molecular mechanisms of its biological effects.

The quinoline scaffold continues to be a rich source of pharmacologically active compounds. Future experimental investigation is required to determine if this compound holds similar promise.

A Comparative Analysis of 7-Hydroxy-2,4-dimethylquinoline and Other Quinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biological activities of 7-Hydroxy-2,4-dimethylquinoline in comparison to other notable quinoline derivatives, supported by experimental data and detailed protocols.

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the development of numerous therapeutic agents.[1][2][3][4] This guide focuses on this compound, a member of the quinoline family, and provides a comparative analysis of its performance against other key quinoline derivatives in areas of significant pharmacological interest: anticancer, antibacterial, and antioxidant activities. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

A fundamental step in comparing bioactive compounds is the analysis of their physicochemical properties, which significantly influence their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties for this compound and selected comparator quinoline derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compound C₁₁H₁₁NO173.212.3 (Predicted)
8-Hydroxyquinoline C₉H₇NO145.161.98
Chloroquine C₁₈H₂₆ClN₃319.874.63
Ciprofloxacin C₁₇H₁₈FN₃O₃331.34-0.63

Comparative Biological Activity

This section provides a comparative overview of the anticancer, antibacterial, and antioxidant activities of this compound and other quinoline derivatives, supported by available experimental data.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents through various mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

While direct comparative studies including this compound are limited, the available data for various quinoline derivatives against common cancer cell lines are presented below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/DerivativeCell LineIC50 (µM)Reference
Various Quinoline Derivatives MCF-7 (Breast)0.009 - 20.1[5][6]
Various Quinoline Derivatives HepG2 (Liver)0.33 - >50[5]
Various Quinoline Derivatives HCT-116 (Colon)>10[7]
8-Hydroxyquinoline Derivatives A549 (Lung)12.5 - 25[8]

Note: Specific IC50 values for this compound were not available in the reviewed literature for direct comparison.

Antibacterial Activity

The quinoline scaffold is central to a class of broad-spectrum antibiotics known as fluoroquinolones. The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin Staphylococcus aureus0.12 - 1.0[9]
Ciprofloxacin Escherichia coli0.008 - 0.5[9]
8-Hydroxyquinoline Derivatives Staphylococcus aureus1.1 - 1.56[10]
8-Hydroxyquinoline Derivatives Mycobacterium tuberculosis0.1 - 12.5[10]

Note: Specific MIC values for this compound were not available in the reviewed literature for direct comparison.

Antioxidant Activity

Several quinoline derivatives, particularly those with hydroxyl substitutions, have demonstrated antioxidant properties by scavenging free radicals.[11] The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

| Compound/Derivative | Antioxidant Activity (DPPH IC50 in µM or % inhibition) | Reference | | :--- | :--- | :--- | :--- | | 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Showed significant antioxidant effects in a rat model of Parkinson's disease. |[12] | | 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Demonstrated antioxidant activity by reducing oxidative stress. |[13] | | Synthetic Quinoline Derivatives | Qui3 showed noticeable antioxidant potential against DPPH radical. |[14] |

Note: Specific DPPH IC50 values for this compound were not available in the reviewed literature for direct comparison.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Test: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Sample Preparation: Prepare different concentrations of the quinoline derivatives in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental setups can aid in understanding the mechanisms of action and methodologies.

Caption: Experimental workflows for key biological assays.

Conclusion

The quinoline scaffold remains a highly privileged structure in the development of new therapeutic agents. While this guide provides a comparative framework for evaluating this compound against other derivatives, it also highlights the need for more direct comparative studies to definitively establish its pharmacological profile. The provided experimental protocols offer a standardized basis for conducting such future research, which will be crucial in unlocking the full therapeutic potential of this and other promising quinoline compounds.

References

The Efficacy of 7-Hydroxy-2,4-dimethylquinoline as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The Protective Action of Quinoline Derivatives: A Mechanistic Overview

Quinoline and its derivatives are recognized as effective corrosion inhibitors, particularly for mild steel in acidic environments.[1][2] Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the high electron density of the quinoline ring and the presence of heteroatoms (nitrogen and, in this case, oxygen) which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.[1][2]

The general mechanism of inhibition by quinoline derivatives can be visualized as a multi-step process:

G H_plus H+ ions Fe Fe (Iron) H_plus->Fe Cathodic Reaction (Hydrogen Evolution) Cl_minus Cl- ions Inhibitor Quinoline Derivative Inhibitor->Fe Adsorption Fe->H_plus Anodic Reaction (Iron Dissolution) Adsorbed_Inhibitor Adsorbed Inhibitor Film

Caption: General mechanism of corrosion inhibition by quinoline derivatives on a steel surface in an acidic medium.

Comparison with Other Corrosion Inhibitors: A Qualitative Perspective

In the absence of direct experimental data for 7-Hydroxy-2,4-dimethylquinoline, a qualitative comparison can be made with other common corrosion inhibitors based on their chemical structures and known mechanisms of action.

Inhibitor ClassGeneral Structure/FeaturesProbable Mechanism of ActionExpected Relative Performance
This compound Quinoline ring with hydroxyl and methyl substituentsAdsorption via π-electrons of the quinoline ring and lone pair electrons of nitrogen and oxygen atoms.The hydroxyl group is expected to enhance adsorption and inhibition efficiency.[1][2]
Benzotriazole (BTA) Triazole ring fused to a benzene ringForms a protective polymeric film (Fe-BTA complex) on the metal surface.Generally a very effective inhibitor for copper and its alloys, and also used for steel.
Tolyltriazole (TTA) Benzotriazole with a methyl group on the benzene ringSimilar to BTA, forms a protective film. The methyl group can influence solubility and film properties.Performance is often comparable to or slightly better than BTA, depending on the specific conditions.
Other Quinoline Derivatives Varies (e.g., 8-Hydroxyquinoline)Adsorption mechanism similar to this compound. The position of the hydroxyl group can significantly impact performance.[3]8-Hydroxyquinoline and its derivatives have shown excellent inhibition efficiencies, often exceeding 90%.[3]

Experimental Protocols for Evaluating Corrosion Inhibitors

To generate the necessary comparative data, a series of standardized experiments would be required. The following are detailed methodologies for key experiments typically employed in the evaluation of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Workflow:

G A Prepare Mild Steel Coupons (Clean, Polish, Weigh) B Immerse Coupons in Corrosive Solution (with and without inhibitor) A->B C Maintain Constant Temperature for a Defined Period B->C D Remove, Clean, and Re-weigh Coupons C->D E Calculate Corrosion Rate and Inhibition Efficiency D->E

Caption: Workflow for the weight loss method to determine corrosion inhibition efficiency.

Protocol:

  • Coupon Preparation: Mild steel coupons of a standard size are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: The beakers are placed in a constant temperature water bath for a predetermined period (e.g., 24 hours).

  • Final Weighing: After the immersion period, the coupons are removed, carefully washed to remove corrosion products, dried, and re-weighed.

  • Calculations: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR = (W_initial - W_final) / (A * t)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where W is the weight, A is the surface area, and t is the immersion time.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Stabilization: The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plots (log current density vs. potential) are analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:

    • IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Cell Setup and Stabilization: The same three-electrode setup as for potentiodynamic polarization is used. The working electrode is allowed to stabilize at its OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the charge transfer resistance values:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Conclusion

While the chemical structure of this compound suggests it possesses the necessary features to be an effective corrosion inhibitor, a definitive comparison with other established inhibitors is hampered by the lack of specific experimental data in the current body of scientific literature. The presence of the electron-donating hydroxyl and methyl groups on the quinoline ring would theoretically enhance its adsorption and protective capabilities. However, without empirical evidence from standardized tests such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, any claims regarding its performance relative to other inhibitors remain speculative. Further experimental investigation is crucial to fully characterize the anti-corrosive properties of this compound and establish its place within the spectrum of corrosion inhibitors.

References

The Crucial Role of Substitution Patterns in the Biological Activity of 7-Hydroxyquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug discovery, understanding the structure-activity relationship (SAR) of a compound class is paramount to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 7-hydroxyquinoline analogs, focusing on how modifications to the core structure influence their biological activity, with a particular emphasis on anticancer and kinase inhibitory effects.

While specific comprehensive SAR studies on a series of 7-Hydroxy-2,4-dimethylquinoline analogs are limited in publicly available literature, by examining related 7-hydroxyquinoline and broader quinoline derivatives, we can extrapolate key structural features that govern their activity. This guide synthesizes available data to present a likely SAR profile and provides detailed experimental protocols for key biological assays.

Comparative Biological Activity of Hydroxyquinoline Derivatives

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The introduction of a hydroxyl group at the 7-position of the quinoline ring is a key feature in many biologically active molecules. The following table summarizes the cytotoxic activity of various hydroxyquinoline and quinolone analogs against different cancer cell lines, illustrating the impact of structural modifications.

Compound IDCore StructureR1R2R3R4Cell LineIC50 (µM)Reference
1 8-Hydroxyquinoline----K562>50[3]
2 8-Hydroxy-2-quinolinecarbaldehyde----Hep3B6.25[3]
3 4-Hydroxyquinolone analogHPhenylHClHCT116>100[4]
4 4-Hydroxyquinolone analogH4-FluorophenylHHHCT11665.2[4]
5 Quinazolinone derivativeH3-bromophenyl--CDK90.142[5]
6 Quinazolinone derivativeIH--CDK90.639[5]

Note: This table is a compilation from various sources to illustrate general trends and does not represent a direct comparison from a single study on this compound analogs due to the lack of available data.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of various quinoline and hydroxyquinoline derivatives, several key SAR trends can be identified:

  • Substitution at C2 and C4: The presence of methyl groups at the C2 and C4 positions of the quinoline ring, as in the target scaffold, is anticipated to influence the compound's lipophilicity and steric profile, which can affect its binding to biological targets.

  • The 7-Hydroxy Group: The hydroxyl group at the 7-position is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with target enzymes or receptors. Its position can also influence the overall electronic properties of the quinoline ring system.

  • Aromatic Substituents: The addition of various substituted aryl groups to the quinoline core can significantly impact activity. For instance, in a series of 4-hydroxyquinolone analogues, the nature and position of substituents on a phenyl ring at the 1-position dramatically altered their anticancer activity.[4]

  • Heterocyclic Fusions: Fusing other heterocyclic rings, such as triazoles, to the quinoline scaffold has been shown to enhance cytotoxic activity.[6] This strategy can introduce additional points of interaction with biological targets and modify the molecule's physicochemical properties.

  • Kinase Inhibition: Many quinoline and quinazoline derivatives have been identified as potent kinase inhibitors.[5][7][8] The SAR for kinase inhibition is often highly specific to the target kinase, with small structural changes leading to significant differences in potency and selectivity. Key interactions often involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions in the ATP-binding pocket.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential. Below are methodologies for common assays used to evaluate the anticancer and kinase inhibitory activity of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[2][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals formed by viable cells.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubation Incubate for 24-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency of compounds against specific kinase targets. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide or protein), ATP, and the test compounds at desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound or vehicle control.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents, which typically include a europium cryptate-labeled antibody specific for the phosphorylated substrate and an XL665-labeled secondary antibody.

  • Incubation and Reading: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis: The ratio of the signals at 665 nm and 620 nm is calculated and used to determine the percentage of kinase inhibition for each compound concentration. IC50 values are then calculated from the dose-response curves.

Kinase_Inhibition_Pathway cluster_drug Drug Action cluster_target Molecular Target cluster_pathway Signaling Pathway cluster_cellular Cellular Outcome inhibitor 7-Hydroxyquinoline Analog kinase Protein Kinase inhibitor->kinase Inhibition apoptosis Apoptosis inhibitor->apoptosis Induction downstream Downstream Signaling kinase->downstream Phosphorylation proliferation Cell Proliferation downstream->proliferation Promotion downstream->apoptosis Inhibition

Conclusion

The 7-hydroxyquinoline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The structure-activity relationships discussed herein, derived from related quinoline analogs, highlight the importance of systematic chemical modifications to optimize biological activity. Further synthesis and evaluation of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential and define a more precise SAR for this specific chemical class. The provided experimental protocols offer a standardized framework for the biological evaluation of these and other novel compounds.

References

A Comparative Guide to Confirming the Purity of Synthesized 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, quinoline derivatives hold significant promise due to their broad spectrum of biological activities.[1][2] Specifically, 7-Hydroxy-2,4-dimethylquinoline is a functionalized quinoline that has garnered interest for its potential therapeutic applications. Ensuring the purity of this synthesized compound is a critical step in the research and development pipeline, as impurities can significantly impact biological activity and lead to erroneous experimental results.

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized this compound. It also presents a comparative analysis with a structurally similar compound, 7-hydroxy-4-methylcoumarin, which is also explored for its biological activities.[3][4][5]

Methods for Purity Determination

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the robust confirmation of the purity of this compound.

Primary Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds. A validated reverse-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and other impurities.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity of the synthesized compound and detecting any structurally similar impurities.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structure elucidation and impurity identification.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a quick check for the presence of the desired compound and the absence of certain starting materials.

Complementary Method:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment.

Experimental Protocols

Below are detailed methodologies for the key experiments used to confirm the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Protocol:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (each with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (determined by UV-Vis scan)
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra should be acquired for the synthesized this compound and compared with expected chemical shifts.

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the methyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Technique: Electrospray ionization (ESI) is a suitable method for this type of compound.

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (C₁₁H₁₁NO, MW: 173.21 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups.

Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR accessory.

Expected Peaks:

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3200-3600 (broad)
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-3000
C=C (aromatic)~1450-1600
C-O (hydroxyl)~1200-1300

Workflow for Purity Confirmation

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesize this compound Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification TLC TLC for preliminary check Purification->TLC HPLC HPLC for quantitative purity TLC->HPLC If single spot Fail Further purification required TLC->Fail If multiple spots NMR NMR (1H, 13C) for structural confirmation HPLC->NMR If >95% pure HPLC->Fail If <95% pure or impurities present MS Mass Spectrometry for MW confirmation NMR->MS FTIR FTIR for functional group analysis MS->FTIR Pass Compound is pure Proceed to biological studies FTIR->Pass

Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.

Comparison with an Alternative: 7-Hydroxy-4-methylcoumarin

For researchers in drug development, comparing the properties of a novel compound with existing scaffolds is crucial. 7-Hydroxy-4-methylcoumarin, a coumarin derivative, shares structural similarities with this compound and is also investigated for various biological activities, including anticancer, antioxidant, and antimicrobial effects.[1][3][4][12][13]

Structural Comparison:

FeatureThis compound7-Hydroxy-4-methylcoumarin
Core Scaffold QuinolineCoumarin (Benzopyran-2-one)
Functional Groups Hydroxyl, Two MethylHydroxyl, Methyl, Lactone

Comparison of Analytical Data (Illustrative):

The following table presents a hypothetical comparison of expected analytical data. Actual data must be obtained experimentally.

ParameterThis compound (Expected)7-Hydroxy-4-methylcoumarin (Literature Values)[14][15]
Molecular Formula C₁₁H₁₁NOC₁₀H₈O₃
Molecular Weight 173.21176.17
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (~6.5-8.0 ppm), Methyl protons (~2.4-2.6 ppm), Hydroxyl proton (~9.5 ppm)Aromatic protons (~6.7-7.6 ppm), Methyl proton (~2.4 ppm), Vinyl proton (~6.1 ppm), Hydroxyl proton (~10.5 ppm)
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons (~110-160 ppm), Methyl carbons (~18-25 ppm)Aromatic and vinyl carbons (~102-161 ppm), Methyl carbon (~18 ppm), Carbonyl carbon (~160 ppm)

Potential Impurities in Synthesis

The Combes quinoline synthesis is a common method for preparing 2,4-disubstituted quinolines.[11][16][17] Potential impurities could arise from incomplete reaction or side reactions.

Logical Flow of Impurity Formation:

Impurity_Formation cluster_reactants Reactants cluster_reaction Combes Synthesis cluster_impurities Potential Impurities Aniline m-Aminophenol Product This compound Aniline->Product Unreacted_Aniline Unreacted m-Aminophenol Aniline->Unreacted_Aniline Incomplete Reaction Diketone Pentane-2,4-dione Diketone->Product Unreacted_Diketone Unreacted Pentane-2,4-dione Diketone->Unreacted_Diketone Incomplete Reaction Side_Product Positional Isomers (e.g., 5-Hydroxy) Product->Side_Product Side Reaction

Caption: Potential impurities arising from the Combes synthesis of this compound.

Conclusion

Confirming the purity of synthesized this compound requires a combination of chromatographic and spectroscopic methods. HPLC is indispensable for quantitative purity assessment, while NMR and mass spectrometry are crucial for structural verification and identification of potential impurities. Comparison with structurally related compounds like 7-hydroxy-4-methylcoumarin can provide valuable context for its potential applications in drug discovery. A thorough understanding of the synthesis method and potential byproducts is essential for developing robust analytical protocols to ensure the quality and reliability of the synthesized compound for further research.

References

A Comparative Guide to the Biological Activity of 7-Hydroxy-2,4-dimethylquinoline and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for 7-Hydroxy-2,4-dimethylquinoline and its structurally related analogs. Due to the limited direct experimental data on this compound, this guide focuses on the well-documented activities of highly similar quinoline derivatives, providing a valuable predictive baseline for its potential therapeutic effects. The information presented herein is intended to support further research and drug development efforts in the fields of neuroprotection, antioxidant, and anti-inflammatory therapies.

Comparative Analysis of Biological Activity

The biological activities of quinoline derivatives are of significant interest in drug discovery. While specific data for this compound is not extensively available, studies on analogous compounds such as 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) provide strong evidence for potent antioxidant, anti-inflammatory, and neuroprotective effects. These activities are primarily attributed to the modulation of the NF-κB and Nrf2 signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on HTHQ, a close structural analog of this compound, in a rat model of Parkinson's Disease (PD). The data highlights its efficacy in comparison to the established drug, Rasagiline.

ParameterExperimental ModelHTHQ (50 mg/kg)RasagilineControlReference
Motor Coordination
Grip Strength Test (s)Rotenone-induced PD in ratsSignificant improvement vs. PD groupSignificant improvement vs. PD groupNormal[1][2]
Walking Beam Test (s)Rotenone-induced PD in ratsSignificant improvement vs. PD groupSignificant improvement vs. PD groupNormal[1]
Oxidative Stress Markers
8-isoprostane (pg/mg protein)Brain tissue of PD ratsSignificantly lower than PD groupLower than PD groupBaseline[1]
Lipid Peroxidation (nmol/mg protein)Brain tissue of PD ratsSignificantly lower than PD groupLower than PD groupBaseline[1]
Protein Oxidation (nmol/mg protein)Brain tissue of PD ratsSignificantly lower than PD groupLower than PD groupBaseline[1]
Inflammatory Markers
Myeloperoxidase Activity (U/mg protein)Brain tissue of PD ratsSignificantly lower than PD groupLower than PD groupBaseline[1]
TNF-α mRNA expression (fold change)Brain tissue of PD ratsSignificantly lower than PD groupLower than PD groupBaseline[1]
IL-1β mRNA expression (fold change)Brain tissue of PD ratsSignificantly lower than PD groupLower than PD groupBaseline[1]
Neuroprotection
Tyrosine Hydroxylase ExpressionSubstantia nigra of PD ratsSignificantly higher than PD groupHigher than PD groupNormal[1]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are representative protocols for the key assays used to evaluate the biological activities of quinoline derivatives.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[1][3]

b) Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a solution of the test compound in an appropriate solvent.

  • Reaction: Add 10 µL of the sample solution to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe (II) equivalents.[4][5]

Anti-inflammatory and Signaling Pathway Analysis

a) Western Blot for NF-κB Pathway Activation

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or microglial cells) and treat with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

  • Protein Extraction: Lyse the cells to extract total protein. For analyzing protein translocation, nuclear and cytoplasmic fractions should be separated.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[6][7]

b) Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

qPCR is used to measure the mRNA expression levels of Nrf2 and its downstream target genes (e.g., HO-1, NQO1).

  • Cell Culture and Treatment: Treat cells with the test compound for a specified period.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by quinoline derivatives and the general workflows for their biological evaluation.

G NF-κB Signaling Pathway in Inflammation cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Quinoline Quinoline Derivative Quinoline->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

G Nrf2-Mediated Antioxidant Response cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Quinoline Quinoline Derivative Quinoline->Keap1 Promotes Nrf2 release Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Activation of the Nrf2 antioxidant response pathway by quinoline derivatives.

G Experimental Workflow for Biological Evaluation Compound Test Compound (e.g., this compound) In_Vitro In Vitro Assays Compound->In_Vitro Antioxidant Antioxidant Activity (DPPH, FRAP) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Activity (LPS-stimulated cells) In_Vitro->Anti_inflammatory Data_Analysis Data Analysis and Conclusion Antioxidant->Data_Analysis In_Vivo In Vivo Models Anti_inflammatory->In_Vivo PD_Model Disease Model (e.g., Parkinson's Disease) In_Vivo->PD_Model PD_Model->Data_Analysis

Caption: General workflow for evaluating the biological activity of quinoline derivatives.

References

Comparative Analysis of Synthesis Methods for 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry, with the quinoline scaffold appearing in a wide array of pharmaceuticals. 7-Hydroxy-2,4-dimethylquinoline is a specific derivative that serves as a valuable building block for more complex molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers. This guide provides a comparative analysis of prominent synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate route for a given application.

Method 1: Combes Quinoline Synthesis

The Combes synthesis is a classic and direct method for producing 2,4-substituted quinolines. It involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][2] For the target molecule, this involves the condensation of 3-aminophenol with acetylacetone (pentane-2,4-dione).

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (10.9 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).

  • Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid (20 mL) to the mixture.

  • Reaction: Heat the mixture to 110°C and maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (200 g).

  • Neutralization and Precipitation: The acidic solution is neutralized by the slow addition of a saturated sodium hydroxide solution until a pH of 7-8 is reached. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from an ethanol/water mixture to yield pure this compound.

Reaction Pathway

A 3-Aminophenol + Acetylacetone B Schiff Base Intermediate (Enamine Tautomer) A->B Condensation (-H2O) C Acid-Catalyzed Cyclization B->C D Dehydration C->D Annulation E This compound D->E Aromatization (-H2O)

Caption: Reaction pathway for the Combes synthesis of this compound.

Method 2: Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that utilizes an aniline and α,β-unsaturated carbonyl compounds.[3] To synthesize this compound, 3-aminophenol is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. This method is often characterized by harsh conditions and potentially lower yields compared to the Combes synthesis.

Experimental Protocol
  • Reaction Setup: To a solution of 3-aminophenol (10.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL), add crotonaldehyde (7.0 g, 0.1 mol) dropwise while stirring and cooling in an ice bath.

  • Oxidizing Agent: Add arsenic pentoxide (15 g) or an alternative oxidant like nitrobenzene to the mixture.

  • Reaction: Heat the mixture under reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution. This step should be performed in a well-ventilated fume hood, especially if arsenic compounds are used.

  • Extraction: The aqueous mixture is subjected to steam distillation to remove unreacted starting materials and byproducts. The desired quinoline derivative remains in the distillation residue.

  • Purification: The residue is cooled, and the solid product is collected by filtration. Further purification is achieved by recrystallization from ethanol.

Reaction Pathway

A 3-Aminophenol + Crotonaldehyde B Michael Addition A->B C Cyclization & Dehydration B->C Intramolecular Aldol-type D Oxidation C->D E This compound D->E Start Choose Synthesis Goal HighYield High Yield & Purity Start->HighYield GreenChem Green Chemistry & Atom Economy Start->GreenChem Classic Classic Method & Robustness Start->Classic Combes Combes Synthesis HighYield->Combes OnePot One-Pot Synthesis GreenChem->OnePot DvM Doebner-von Miller Classic->DvM

References

Benchmarking 7-Hydroxy-2,4-dimethylquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of 7-Hydroxy-2,4-dimethylquinoline and its derivatives against known standards in key therapeutic areas. The following data, compiled from preclinical studies, offers insights into its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development.

Antioxidant Activity

Comparative Antioxidant Activity of Quinoline Derivatives

CompoundAssayIC50 (µM)StandardIC50 (µM)
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineDPPH Radical Scavenging614.77[1]Ascorbic AcidNot Reported in Source
2-methylquinoline-4-carboxylic acidDPPH Radical Scavenging> 5 mg/L (30.25% inhibition)[2]IsatinNo activity at 5 mg/L[2]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH Radical Scavenging> 5 mg/L (40.43% inhibition)[2]IsatinNo activity at 5 mg/L[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds is determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Logical Workflow for Antioxidant Activity Assessment

cluster_workflow Antioxidant Activity Workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Test Compound and Standard Solutions Start->Prepare_Samples Mix_Incubate Mix and Incubate Prepare_DPPH->Mix_Incubate Prepare_Samples->Mix_Incubate Measure_Absorbance Measure Absorbance Mix_Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have demonstrated promising anti-inflammatory properties in various preclinical models. The data below showcases the anti-inflammatory effects of related compounds, suggesting a potential avenue for this compound.

Comparative Anti-inflammatory Activity of Coumarin and Quinoline Derivatives

CompoundAssayInhibition (%)StandardInhibition (%)
6-(4-chlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneCarrageenan-induced rat paw edema (3h)44.05[4]Indomethacin33.33[4]
6-(4-methylbenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneCarrageenan-induced rat paw edema (3h)38.10[4]Indomethacin33.33[4]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneLPS-stimulated NO release in RAW 264.7 cellsIC50 = 5.77 ± 0.66 µM[5]DexamethasoneIC50 values reported as similar[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

  • A pre-dose measurement of the rat's hind paw volume is taken using a plethysmometer.

  • The test compound or standard drug (e.g., Indomethacin) is administered to the animals, typically intraperitoneally or orally.

  • After a set time (e.g., 30 minutes), a phlogistic agent (carrageenan) is injected into the sub-plantar region of the hind paw to induce inflammation.

  • The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group (which received only the vehicle and carrageenan).

Signaling Pathway in Inflammation

cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK Initiates NF_kB NF-κB Pathway TLR4->NF_kB Initiates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Pro_inflammatory_Cytokines Upregulates NF_kB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Simplified LPS-induced inflammatory pathway.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinoline derivatives have a long history in antimicrobial research. The following table presents the antimicrobial activity of a closely related compound, 7-hydroxy-4-methylquinolin-2(1H)-one, and other quinoline derivatives against various pathogens.

Comparative Antimicrobial Activity

CompoundOrganismMIC (µg/mL)StandardMIC (µg/mL)
7-hydroxy-4-methylquinolin-2(1H)-oneAspergillus niger- (28% inhibition)[6]Not Reported-
7-hydroxy-4-methylquinolin-2(1H)-oneRhizopus spp.- (39% inhibition)[6]Not Reported-
7-(4-((4-chlorophenyl)amino)-6-methoxyquinazolin-2-yl)oxy)-4-methyl-2H-chromen-2-oneStaphylococcus aureus40[7]Not Reported-
7-(4-((4-chlorophenyl)amino)-6-methoxyquinazolin-2-yl)oxy)-4-methyl-2H-chromen-2-oneMicrococcus luteus40[7]Not Reported-
7-(4-((4-chlorophenyl)amino)-6-methoxyquinazolin-2-yl)oxy)-4-methyl-2H-chromen-2-oneEscherichia coli31[7]Not Reported-
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[8]ChloramphenicolNot Reported in Source

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism with no compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for MIC Determination

cluster_workflow_mic MIC Determination Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate with Microorganism Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually Read Results for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Disclaimer: The data presented in this guide is for informational and research purposes only. The quantitative results for antioxidant and anti-inflammatory activities are based on structurally related compounds and may not be representative of this compound itself. Further direct experimental validation is required to ascertain the specific biological profile of this compound.

References

Navigating the Bioactivity of 7-Hydroxy-2,4-dimethylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 2, 2025 – In the dynamic landscape of drug discovery, quinoline derivatives have emerged as a prominent class of heterocyclic compounds, demonstrating a wide array of biological activities. This guide offers a detailed statistical analysis of the bioactivity data available for quinoline derivatives, with a special focus on providing a comparative context for 7-Hydroxy-2,4-dimethylquinoline. While specific experimental data for this compound is limited in the currently available literature, this report aims to provide a valuable resource for researchers, scientists, and drug development professionals by presenting a comprehensive overview of the bioactivity of structurally similar quinoline compounds.

The following sections will delve into the anticancer, anti-inflammatory, and antimicrobial properties of various quinoline derivatives, presenting quantitative data in structured tables for ease of comparison. Furthermore, detailed experimental protocols for key bioassays are provided to aid in the design and interpretation of future studies. Visualizations of key signaling pathways implicated in the bioactivity of quinoline compounds are also included to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Quinoline Derivatives

Quinoline scaffolds are integral to numerous anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.[1] Research has shown that quinoline derivatives can target key enzymes and receptors such as c-Met, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and the PI3K/AkT/mTOR pathway.[2]

Compound/DerivativeCell LineIC50 (µM)Reference
Modified 4-hydroxyquinolone analogue (3g) HCT116 (Colon Carcinoma)Not Specified[3]
Modified 4-hydroxyquinolone analogue (3a) HCT116 (Colon Carcinoma)148.3[3]
Modified 4-hydroxyquinolone analogue (3a) MCF-7 (Breast Carcinoma)189[3]
Modified 4-hydroxyquinolone analogue (3b) HCT116 (Colon Carcinoma)162.0[3]
Modified 4-hydroxyquinolone analogue (3b) PC3 (Prostate Carcinoma)239.4[3]
Quinoline-3-carboxylic acid derivative (60) ERα2.33[2]
Quinoline-3-carboxylic acid derivative (60) VEGFR-20.104[2]
Quinoline-3-carboxylic acid derivative (61) ERα1.78[2]
Quinoline-3-carboxylic acid derivative (61) VEGFR-20.086[2]
Thieno[2,3-b]quinoline-2-carboxamide-chalcone (54) Various Cancer Cell Lines0.9 - 1.2[2]
Thieno[2,3-b]quinoline-2-carboxamide-chalcone (54) EGFR0.5[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinoline derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->RTK Inhibits Quinoline_Derivative->PI3K Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) Transcription_Factors->Gene_Expression

Caption: General signaling pathway inhibited by anticancer quinoline derivatives.

Anti-inflammatory Activity of Quinoline Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Quinoline derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key inflammatory pathways.[4] One of the primary mechanisms involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory cytokines.[5] Some quinoline analogues have also been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[6]

The following table presents data on the anti-inflammatory activity of various quinoline derivatives.

Compound/DerivativeAssayResultReference
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Acetaminophen-induced liver injury in ratsReduced oxidative stress and pro-inflammatory cytokine mRNA[7]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) Rotenone-induced Parkinsonism in ratsReduced mRNA content of proinflammatory cytokines and myeloperoxidase activity[5]
Quinoline derivative (W16) NLRP3/IL-1β pathway in J774A.1 cellsPotent inhibitory activity[6]
Coumarin Derivatives (4 and 8) Carrageenan-induced paw edema in ratsHigher inhibition than indomethacin[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->IKK Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Quinoline_Derivative->NLRP3_Inflammasome Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Gene_Expression

Caption: General anti-inflammatory signaling pathway modulated by quinoline derivatives.

Antimicrobial Activity of Quinoline Derivatives

Quinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9] The widespread use of quinolones has led to the emergence of resistant strains, driving the search for novel and more effective antimicrobial agents. Research into new quinoline derivatives continues to be a promising avenue for combating microbial infections.

The following table provides a summary of the antimicrobial activity of various quinoline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) Staphylococcus aureusNot Specified[10]
7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) Staphylococcus citreusNot Specified[10]
7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) Pseudomonas aeruginosaNot Specified[10]
7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) Escherichia coliNot Specified[10]
7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) Klebsiella pneumoniaeNot Specified[10]
Quinoline-based hydroxyimidazolium hybrid (7c) Cryptococcus neoformans15.6[11]
Quinoline-based hydroxyimidazolium hybrid (7d) Cryptococcus neoformans15.6[11]
Quinoline-based hydroxyimidazolium hybrid (7b) Klebsiella pneumoniae50[11]
Quinoline-based hydroxyimidazolium hybrid (7b) Staphylococcus aureus2[11]
Quinoline-based hydroxyimidazolium hybrid (7a) Mycobacterium tuberculosis H37Rv20[11]
Quinoline-based hydroxyimidazolium hybrid (7b) Mycobacterium tuberculosis H37Rv10[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

antimicrobial_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Quinoline Compound Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate_Plates Incubate Plates Inoculate_Plates->Incubate_Plates Read_Results Visually or Spectrophotometrically Read Results Incubate_Plates->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This comparative guide underscores the significant therapeutic potential of the quinoline scaffold. While further research is imperative to elucidate the specific bioactivity profile of this compound, the data presented herein for its structural analogs provides a strong foundation and rationale for its continued investigation as a potential therapeutic agent. The detailed protocols and pathway visualizations are intended to serve as a valuable resource for the scientific community to accelerate research and development in this promising area.

References

Safety Operating Guide

Personal protective equipment for handling 7-Hydroxy-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 7-Hydroxy-2,4-dimethylquinoline. The following guidance is based on data from structurally similar quinoline derivatives and should be used as a precautionary measure. Researchers are advised to handle this compound with care and to perform a thorough risk assessment before commencing any experimental work.

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information is extrapolated from the safety data of related compounds such as 2,4-Dimethylquinoline and other quinoline derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory tract.[1][2] Appropriate personal protective equipment is therefore mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust particles or splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin irritation and potential absorption.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To protect skin from accidental contact.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.To prevent respiratory tract irritation.[1][2]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid generating dust. If the compound is a solid, handle it carefully.

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect solid residues and contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_solid Dispose of Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decon->cleanup_liquid cleanup_ppe Doff PPE cleanup_solid->cleanup_ppe cleanup_liquid->cleanup_ppe

Caption: Standard laboratory workflow for safe handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.